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6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Documentation Hub

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  • Product: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
  • CAS: 24603-30-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Executive Summary In contemporary medicinal chemistry, the strategic utilization of conformationally restricted, heteroaromatic building blocks is fundamental to the discovery of highly selective therapeutics. 6-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic utilization of conformationally restricted, heteroaromatic building blocks is fundamental to the discovery of highly selective therapeutics. 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3) is a specialized bicyclic scaffold that serves as a critical intermediate in the synthesis of advanced pharmacological agents, most notably Peroxisome Proliferator-Activated Receptor (PPAR) modulators [1].

This technical guide provides an in-depth analysis of its structural properties, the causality behind its synthetic methodologies, and its role as a bioisostere in drug design.

Chemical Identity & Structural Elucidation

The compound is a derivative of the 5-azaindoline system. Unlike its fully aromatic counterpart (5-azaindole), the saturation of the C2-C3 bond alters the hybridization of the pyrrole ring from sp2 to sp3 . This structural shift modifies the 3D topology of the molecule, increasing its Fsp3​ fraction—a metric strongly correlated with clinical success in drug development due to improved solubility and reduced off-target toxicity.

Quantitative Chemical Properties
PropertyValue
IUPAC Name 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
CAS Registry Number 24603-30-3
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
SMILES COC1=NC=C2CCNC2=C1
InChIKey QSNMCLKISUKAHU-UHFFFAOYSA-N
Core Scaffold 5-Azaindoline (Pyrrolo-pyridine derivative)

Data aggregated from the [2] and [1].

Electronic and Steric Profile

The presence of the methoxy group (-OCH3) at the C6 position acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the pyridine ring. Concurrently, the pyridine nitrogen (N5) acts as an electron-withdrawing group (EWG) via induction. This push-pull electronic system stabilizes the core while providing two distinct hydrogen-bond acceptors (the methoxy oxygen and the pyridine nitrogen) and one hydrogen-bond donor (the pyrroline secondary amine).

Pharmacological Relevance & Bioisosterism

In drug development, replacing a traditional indole or indoline core with a 5-azaindoline scaffold is a classical bioisosteric strategy.

Causality of Scaffold Selection: The introduction of the pyridine nitrogen decreases the overall lipophilicity (lowering logP ), which improves aqueous solubility and metabolic stability by reducing non-specific hydrophobic interactions and CYP450-mediated oxidation. Furthermore, the N5 atom serves as a highly directional hydrogen-bond acceptor. As documented in European Patent EP1648867 [3], this specific scaffold is utilized to synthesize potent PPAR modulators. These modulators are critical in regulating lipid and glucose metabolism, offering therapeutic pathways for metabolic syndrome, type II diabetes, and dyslipidemia.

Pathway Ligand Azaindoline-derived PPAR Agonist Receptor PPAR Receptor (Cytosol/Nucleus) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Conformational Change RXR RXR Heterodimerization Complex->RXR Recruitment DNA PPRE Binding on DNA RXR->DNA Translocation/Binding Gene Target Gene Expression (Metabolic Regulation) DNA->Gene Transcription

Mechanism of action for PPAR agonists derived from the azaindoline scaffold.

Synthetic Methodologies & Workflows

The synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine relies on a two-step functionalization of a tetrahydro-pyrrolo-pyridinone precursor, originally established by Bychikhina [4] and Azimov [5].

Retrosynthetic Logic
  • Chlorination: The precursor 1,2,3,5-Tetrahydro-pyrrolo[3,2-c]pyridin-6-one undergoes chlorination using Phosphoryl chloride ( POCl3​ ). The logic here is to convert the stable amide/lactam-like carbonyl into a highly reactive electrophilic center (a chloro-pyridine derivative).

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The resulting 6-chloro intermediate is subjected to methoxylation.

Mechanistic Causality of the SN​Ar Step: Why does methoxide displace the chloride so efficiently under standard reflux? The strategic choice of an SN​Ar reaction relies on the inherent electronic properties of the azaindoline core. The pyridine nitrogen (N5) exerts a strong inductive electron-withdrawing effect, significantly lowering the electron density at the adjacent ortho-position (C6). This activation makes the C6-chloride highly susceptible to nucleophilic attack by the methoxide anion. The intermediate Meisenheimer complex is stabilized by the electronegative pyridine nitrogen, which temporarily accommodates the negative charge before the chloride leaving group is expelled, restoring aromaticity.

Synthesis A 1,2,3,5-Tetrahydro-pyrrolo [3,2-c]pyridin-6-one (Precursor) B POCl3, Reflux (Chlorination) A->B C 6-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine (Intermediate) B->C D NaOMe, MeOH (SNAr Displacement) C->D E 6-Methoxy-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine (Target Product) D->E

Synthetic workflow for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocol: SN​Ar Methoxylation

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system , incorporating in-process controls (IPC) to verify the mechanistic progression of the reaction.

Reagents & Materials
  • Starting Material: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Nucleophile: Sodium methoxide (NaOMe), 25% w/w solution in Methanol (3.0 - 5.0 eq)

  • Solvent: Anhydrous Methanol ( MeOH )

  • Atmosphere: Argon or dry Nitrogen

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Dissolution: Dissolve the 6-chloro starting material in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Nucleophile Addition: Slowly add the NaOMe solution dropwise at room temperature. Causality: Gradual addition prevents localized exothermic spikes that could lead to unwanted ring-opening side reactions.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C).

  • Self-Validation Checkpoint (IPC): After 4 hours, sample the reaction for LC-MS analysis.

    • Validation Metric: The reaction is proceeding correctly if the starting material peak ( m/z≈155 for 35Cl ) diminishes, and a new product peak emerges at m/z151[M+H]+ . The distinct isotopic pattern of chlorine (3:1 ratio of M to M+2) will disappear, confirming successful displacement.

  • Quenching & Workup: Once complete, cool the mixture to 0°C. Carefully neutralize the excess methoxide with a mild acid (e.g., saturated aqueous NH4​Cl ). Extract the aqueous layer with Ethyl Acetate ( EtOAc ) three times.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

  • Final Analytical Validation: Perform 1H -NMR (in DMSO−d6​ or CDCl3​ ). Validation Metric: Look for a distinct, sharp singlet integrating to 3 protons around δ3.8−4.0ppm , which confirms the successful covalent attachment of the methoxy group.

References

  • ChemRadar Global Chemical Compliance Platform. "1H-Pyrrolo[3,2-c]pyridine, 2,3-dihydro-6-Methoxy- (CAS: 24603-30-3)". Source:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12863115, 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine". Source:[Link]

  • European Patent Office. "PPAR ACTIVE COMPOUNDS" (Patent No. EP1648867A2).
  • Bychikhina, N.N., et al. "Synthesis of 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine". Chemistry of Heterocyclic Compounds, 1982, 18, 356-360. Source:[Link]

  • Azimov, V.A., et al. "Synthesis of 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine". Chemistry of Heterocyclic Compounds, 1981, 17, 1648-1653. Source:[Link]

Exploratory

In vitro biological activity of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

In Vitro Biological Activity of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Privileged Scaffold in Target-Directed Drug Discovery Executive Summary As a Senior Application Scientist overseeing early-stage drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Biological Activity of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Privileged Scaffold in Target-Directed Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate the utility of specific chemical scaffolds in generating high-quality in vitro biological data. 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 24603-30-3), commonly referred to as 6-methoxy-5-azaindoline, represents a "privileged structure" in medicinal chemistry[1]. While rarely administered as a standalone therapeutic, this compound is a highly versatile pharmacophore and synthetic intermediate used to construct potent kinase inhibitors, nuclear receptor agonists, and tubulin polymerization disruptors[2][3][4].

This technical guide deconstructs the in vitro biological activity of the 6-methoxy-5-azaindoline core, detailing the mechanistic rationale behind its target engagement, the methodologies required to validate its activity, and the causality driving its structure-activity relationships (SAR).

Mechanistic Rationale: The Biophysics of the 5-Azaindoline Core

To understand the in vitro behavior of 6-methoxy-5-azaindoline, we must analyze its structural biophysics. The molecule consists of a pyrrole ring fused to a pyridine ring, but crucially, the C2-C3 bond is saturated (sp³ hybridized), making it an azaindoline rather than a planar azaindole.

  • ATP-Mimetic Hinge Binding: The 5-azaindoline core is a classic kinase hinge binder. The pyrrole NH acts as a hydrogen-bond donor, while the pyridine nitrogen (position 5) acts as a hydrogen-bond acceptor[1]. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the backbone carbonyl and amide groups of the kinase hinge region.

  • Modulation of CYP3A4 Time-Dependent Inhibition (TDI): A major hurdle in in vitro ADME profiling of azaindoles is their propensity to cause CYP3A4 TDI. The introduction of the 6-methoxy group is a strategic design choice. The electron-donating methoxy group modulates the pKa of the pyridine nitrogen (raising it to ~8.77 in specific 5-azaindole derivatives), which correlates directly with a significant reduction in CYP3A4 TDI (IC₅₀ > 10 µM) compared to 6- or 7-azaindole isomers[5].

  • 3D Exit Vectors: The saturated 2,3-dihydro state breaks the strict planarity of the bicyclic system. This sp³ character improves aqueous solubility (in vitro thermodynamic solubility) and provides a unique 3D exit vector for substituents, allowing the scaffold to access deep lipophilic pockets, such as the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs)[2].

KinaseBinding A 6-Methoxy-5-azaindoline Core B Pyrrole NH (H-Bond Donor) A->B C Pyridine N (H-Bond Acceptor) A->C D 6-Methoxy Group (Selectivity Pocket) A->D E Kinase Hinge Region (Backbone C=O & NH) B->E Binds C->E Binds F ATP-Competitive Inhibition E->F Induces

ATP-competitive kinase hinge-binding mechanism of the 5-azaindoline scaffold.

In Vitro Biological Profiling

The biological activity of 6-methoxy-5-azaindoline derivatives is typically evaluated across three primary in vitro domains:

A. Kinase Inhibition (FMS and PI3K)

Derivatives of the pyrrolo[3,2-c]pyridine scaffold exhibit profound inhibitory effects against FMS kinase (Colony-Stimulating Factor 1 Receptor). In vitro screening of diarylamide derivatives containing this core yielded IC₅₀ values as low as 30 nM against FMS kinase, demonstrating high selectivity over a panel of 40 other kinases[3]. Furthermore, these compounds effectively inhibit bone marrow-derived macrophage (BMDM) proliferation, validating their cellular target engagement[3].

B. Tubulin Polymerization Disruption

Recent in vitro studies have identified 1H-pyrrolo[3,2-c]pyridine derivatives as potent Colchicine-Binding Site Inhibitors (CBSIs). By locking the configuration of combretastatin A-4 (CA-4) into the rigid pyrrolo-pyridine scaffold, researchers achieved potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines (IC₅₀: 0.12–0.21 µM)[4]. The mechanism is driven by the disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis[4].

C. Nuclear Receptor Modulation

In metabolic disease research, 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is oxidized and formylated to synthesize potent non-TZD (thiazolidinedione) PPAR-γ, α, and δ agonists[2]. In vitro transactivation assays confirm that these derivatives bind the PPAR LBD, recruiting co-activators to the PPRE (PPAR response element) to drive the transcription of genes involved in lipid metabolism[2].

Quantitative Data Summary
Target / PathwayCompound Class (Scaffold)Primary In Vitro Activity MetricReference
FMS Kinase Pyrrolo[3,2-c]pyridine diarylamidesIC₅₀ = 30 – 60 nM (Biochemical)[3]
Tubulin (Colchicine Site) 6-Aryl-pyrrolo[3,2-c]pyridinesIC₅₀ = 0.12 – 0.21 µM (Cellular)[4]
PI3Kδ / CYP3A4 5-Azaindole derivativesTDI IC₅₀ > 10 µM (Favorable ADME)[5]
PPARγ 6-Methoxy-pyrrolo-pyridine derivativesAgonist EC₅₀ (Variable, nanomolar range)[2]

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. They include internal controls to confirm that the assay window is robust before any scaffold derivative is evaluated.

Protocol 1: TR-FRET Kinase Binding Assay (FMS Kinase)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate auto-fluorescence interference commonly caused by highly conjugated heterocyclic compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 6-methoxy-5-azaindoline derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Tracer Addition: Add 5 µL of a pre-incubated mixture containing recombinant FMS kinase and a biotinylated ATP-competitive tracer.

  • Detection Mix: Add 5 µL of Europium-labeled anti-tag antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation: Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Self-Validation & Reading: Read on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Quality Control: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Proceed with data analysis only if Z' > 0.6 .

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: This kinetic assay measures the shift in fluorescence as tubulin monomers polymerize into microtubules, validating the CBSI mechanism of the scaffold[4].

  • Plate Preparation: Pre-warm a 96-well half-area black plate to 37°C. (Causality: Tubulin polymerization is highly temperature-dependent and will not occur efficiently at room temperature).

  • Reaction Mix: Prepare a solution of porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) containing a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add the 5-azaindoline derivatives at 3 µM and 5 µM concentrations[4].

  • Self-Validation Controls: Include Paclitaxel (10 µM) as a polymerization enhancer and Colchicine (5 µM) as a polymerization inhibitor.

  • Kinetic Reading: Immediately read fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C. A flattening of the kinetic curve relative to the DMSO control confirms polymerization inhibition.

ScreeningCascade S1 Scaffold Derivatization (CAS 24603-30-3) S2 Biochemical Assays (TR-FRET / FP) S1->S2 Target Affinity S3 Cellular Phenotypic Assays (MTT / CellTiter-Glo) S2->S3 IC50 < 1 µM S4 In Vitro ADME (Microsomes / Caco-2) S3->S4 Favorable Cytotoxicity S5 Lead Optimization S4->S5 High Stability/Permeability

In vitro screening cascade for evaluating 6-methoxy-5-azaindoline derivatives.

References

  • PPAR ACTIVE COMPOUNDS - European Patent Office (EP1648867). Available at:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - National Institutes of Health (PMC). Available at:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed (NIH). Available at:[Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors - Taylor & Francis Online. Available at:[Link]

  • Discovery of Novel PI3-Kinase δ Specific Inhibitors for the Treatment of Rheumatoid Arthritis: Taming CYP3A4 Time-Dependent Inhibition - ACS Publications. Available at:[Link]

Sources

Foundational

The Pharmacological Versatility of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives: Mechanisms of Action and Therapeutic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Pharmacophore Rationale In modern rational drug design, identi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacophore Rationale

In modern rational drug design, identifying a privileged scaffold that offers both target selectivity and favorable physicochemical properties is paramount. 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3) represents one such highly versatile building block[1].

Unlike fully aromatic planar azaindoles, the 2,3-dihydro saturation in this azaindoline core introduces sp3 character, allowing for nuanced 3D conformational flexibility. This structural geometry, combined with the electron-donating and hydrogen-bond-accepting properties of the 6-methoxy group, makes it an exceptional pharmacophore for interacting with the hinge regions of kinases and the binding pockets of endosomal receptors. Through targeted functionalization at the indoline nitrogen (N1) and the pyridine ring, researchers have successfully developed potent derivatives that primarily act via two distinct mechanisms: Colony-Stimulating Factor-1 Receptor (CSF-1R / FMS Kinase) inhibition [2] and Toll-Like Receptor (TLR7/8/9) antagonism [3].

Primary Mechanism: FMS Kinase (CSF-1R) Inhibition

Pathway Disruption and Causality

CSF-1R (FMS kinase) is a receptor tyrosine kinase that, upon activation by its ligands (CSF-1 or IL-34), drives the proliferation, survival, and differentiation of the monocyte/macrophage lineage. In oncology, the overexpression of CSF-1R leads to the accumulation of Tumor-Associated Macrophages (TAMs), which suppress local immunity and promote tumor angiogenesis. In inflammatory disorders like rheumatoid arthritis, it drives destructive osteoclastogenesis.

Pyrrolo[3,2-c]pyridine derivatives act as ATP-competitive inhibitors of FMS kinase[2]. The pyridine nitrogen and the methoxy oxygen serve as critical hydrogen bond acceptors, anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone amides of Cys666). By occupying the ATP-binding pocket, these derivatives prevent receptor autophosphorylation, thereby severing downstream signal transduction through the PI3K/Akt and MAPK/ERK pathways[4].

CSF1R_Pathway Ligand CSF-1 / IL-34 Receptor CSF-1R (FMS Kinase) Ligand->Receptor Dimerization & Activation PI3K PI3K / Akt Pathway Receptor->PI3K Phosphorylation MAPK MAPK / ERK Pathway Receptor->MAPK Phosphorylation Inhibitor 6-Methoxy-Pyrrolo[3,2-c]pyridine Derivatives Inhibitor->Receptor ATP-Competitive Inhibition Macrophage Macrophage Survival & Tumor Progression PI3K->Macrophage MAPK->Macrophage

Fig 1. CSF-1R signaling pathway and the inhibitory node of pyrrolo[3,2-c]pyridine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

Extensive structure-activity relationship studies have demonstrated that appending diarylamide or diarylurea moieties to the pyrrolo[3,2-c]pyridine core significantly enhances target affinity. Table 1 summarizes the biochemical and cellular efficacy of optimized derivatives compared to a known reference standard[2].

Table 1: Comparative Potency of Pyrrolo[3,2-c]pyridine Derivatives

CompoundStructural ModificationFMS Kinase IC₅₀ (nM)BMDM Cellular IC₅₀ (nM)
KIST101029 Reference Lead Standard96195
Compound 1e 4-benzamido substitution60Not Determined
Compound 1r Optimized diarylamide3084

Data synthesized from in vitro kinase and cellular assays. Compound 1r demonstrates a 3.2-fold increase in biochemical potency over the lead[2].

Secondary Mechanism: Endosomal TLR7/8/9 Antagonism

Beyond kinase inhibition, the 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is utilized in the synthesis of small-molecule antagonists for Toll-Like Receptors 7, 8, and 9[3].

Mechanism of Action

TLR7/8/9 are localized in the endosomal membrane and are responsible for recognizing single-stranded RNA and unmethylated CpG DNA (often autoantigens in autoimmune diseases). Aberrant activation of these receptors recruits the MyD88 adaptor protein, leading to NF-κB and IRF7 activation, which triggers a massive release of pro-inflammatory cytokines (e.g., IFN-α, TNF-α)[3].

Pyrrolo[3,2-c]pyridine derivatives competitively bind to the internal endosomal domain of these TLRs. The basicity of the scaffold allows it to accumulate in the acidic endosome, while the methoxy-pyridine core forms critical π−π stacking and hydrogen bonds with the receptor's binding groove, physically blocking autoantigen recognition and halting the inflammatory cascade at its source[3].

TLR_Pathway ssRNA ssRNA / CpG DNA (Autoantigens) TLR Endosomal TLR7/8/9 ssRNA->TLR Endosomal Binding MyD88 MyD88 Adaptor Protein TLR->MyD88 Signal Transduction Inhibitor Pyrrolo[3,2-c]pyridine Antagonists Inhibitor->TLR Receptor Antagonism NFkB NF-κB / IRF7 Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) NFkB->Cytokines Gene Transcription

Fig 2. Inhibition of endosomal TLR7/8/9 signaling by pyrrolo[3,2-c]pyridine antagonists.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives must utilize an orthogonal, self-validating screening cascade. We establish biochemical target engagement first, followed by phenotypic translation.

Biochemical Target Engagement: ADP-Glo™ Kinase Assay

Causality & Rationale: Traditional radiometric kinase assays pose safety hazards and suffer from short reagent half-lives. The ADP-Glo™ assay directly measures ADP production (a universal byproduct of kinase activity) via luminescence[4]. This provides a highly sensitive, non-radioactive method to determine the exact IC₅₀ of the ATP-competitive pyrrolo[3,2-c]pyridine derivatives.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FMS kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Incubation: Dispense 5 µL of the pyrrolo[3,2-c]pyridine derivative (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 5 µL of the FMS kinase solution. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., Poly(Glu,Tyr) peptide and 10 µM ATP). Incubate for 60 minutes at room temperature.

  • Reaction Termination (Validation Checkpoint): Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Self-Validation: Include KIST101029 as a positive control[2]. If the positive control does not yield an IC₅₀ within 10% of historical data (~96 nM), the assay plate is rejected.

  • Detection: Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader.

ADPGlo_Workflow Step1 1. Kinase Reaction (Enzyme + ATP + Inhibitor) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 Step3 3. Kinase Detection (Convert ADP to ATP) Step2->Step3 Step4 4. Quantification (Luminescence = IC50) Step3->Step4

Fig 3. Self-validating ADP-Glo kinase assay workflow for quantifying FMS kinase inhibition.

Phenotypic Translation: BMDM Cellular Proliferation Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variables like cell membrane permeability and efflux pumps. Because Bone Marrow-Derived Macrophages (BMDMs) rely strictly on CSF-1 for survival, measuring the inhibition of CSF-1-induced BMDM growth proves that the biochemical FMS inhibition successfully translates into the desired cellular phenotype[2].

Step-by-Step Methodology:

  • Cell Isolation: Isolate bone marrow cells from the femurs of wild-type mice and culture them in DMEM supplemented with 10% FBS and 20 ng/mL recombinant M-CSF for 7 days to differentiate them into BMDMs.

  • Seeding: Harvest mature BMDMs and seed them into 96-well plates at a density of 1×104 cells/well in the presence of 10 ng/mL CSF-1.

  • Treatment: Treat the cells with varying concentrations of the synthesized pyrrolo[3,2-c]pyridine derivatives.

  • Viability Quantification: After 72 hours of incubation, add 10 µL of CCK-8 (Cell Counting Kit-8) reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm. Calculate the cellular IC₅₀ to validate membrane permeability and target engagement in a live-cell system[2].

Conclusion

The 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a master key in medicinal chemistry. By exploiting its unique hydrogen-bonding profile and sp3 -enriched conformational flexibility, drug development professionals can generate highly selective FMS kinase inhibitors for oncology[2] and potent TLR7/8/9 antagonists for autoimmune diseases[3]. Rigorous, self-validating assay cascades—moving from ADP-Glo biochemical profiling to BMDM phenotypic screening—are essential to fully harness and verify the therapeutic potential of these derivatives.

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Exploratory

Pharmacokinetic Profiling of the 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide for Early-Stage Drug Discovery

Executive Summary & Pharmacological Context As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged heterocyclic scaffolds that offer immense target affinity but present complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged heterocyclic scaffolds that offer immense target affinity but present complex pharmacokinetic (PK) liabilities. The 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3) scaffold is a prime example. Derivatives of the pyrrolo[3,2-c]pyridine core are foundational to several advanced oncological therapeutics, most notably as potent inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and as antagonists of the Hedgehog signaling pathway (e.g., the Smoothened inhibitor TAK-441) .

While the basic nitrogen atoms in the pyridine and pyrroline rings facilitate critical hydrogen-bonding interactions within kinase hinge regions, they also introduce significant Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. Specifically, the basicity can trigger P-glycoprotein (P-gp) mediated efflux, while the electron-donating 6-methoxy group acts as a classic metabolic hotspot for Cytochrome P450 (CYP)-mediated O-demethylation . This whitepaper details the rigorous, self-validating experimental workflows required to profile and optimize the PK parameters of this specific scaffold.

Rational ADME-PK Screening Workflow

To systematically de-risk the 6-methoxy-azaindoline core, we employ a tiered screening cascade. We do not simply generate data; we establish causality between the molecule's structural features and its biological fate. By isolating variables (e.g., separating passive permeability from active efflux), we provide actionable intelligence for medicinal chemistry optimization.

ADME_Workflow Compound 6-Methoxy-azaindoline Scaffold InVitro In Vitro ADME Profiling Compound->InVitro Microsomes HLM/RLM Stability (CYP450 Clearance) InVitro->Microsomes Caco2 Caco-2 Permeability (Absorption & Efflux) InVitro->Caco2 InVivo In Vivo PK (Rodent) IV & PO Dosing Microsomes->InVivo Cl_int < 50 µL/min/mg Caco2->InVivo P_app > 10x10^-6 cm/s LCMS LC-MS/MS Bioanalysis & MetID InVivo->LCMS Decision Lead Optimization (Block Metabolic Hotspots) LCMS->Decision

Fig 1. Sequential ADME-PK screening workflow for pyrrolo-pyridine scaffolds.

In Vitro ADME Profiling: Methodologies and Causality

Before advancing to animal models, the scaffold must clear stringent in vitro thresholds. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Metabolic Stability (Human Liver Microsomes - HLM)

Causality: The 6-methoxy group is highly susceptible to Phase I oxidative cleavage. We utilize HLM to quantify the intrinsic clearance ( Clint​ ) driven primarily by CYP2D6 and CYP3A4.

Step-by-Step Protocol:

  • Preparation: Thaw pooled mixed-gender HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) and the test compound (final concentration: 1 µM). Validation Note: 1 µM ensures the reaction operates well below the Km​ , allowing for accurate first-order kinetic modeling.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Sampling: Aliquot 50 µL of the mixture at precisely 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Quench immediately into 150 µL of ice-cold acetonitrile containing 100 ng/mL of labetalol as a Stable Isotope-Labeled Internal Standard (SIL-IS). Validation Note: The SIL-IS corrects for volumetric errors and matrix-induced ion suppression during electrospray ionization (ESI).

  • Analysis: Centrifuge at 4000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and Clint​ .

Permeability and Efflux (Caco-2 Bidirectional Transport)

Causality: The basic nature of the pyrrolo[3,2-c]pyridine core often results in high affinity for intestinal efflux transporters. We use a bidirectional Caco-2 assay to calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Self-Validating Protocol Standard: We mandate the inclusion of a parallel assay arm treated with 50 µM Verapamil (a known P-gp inhibitor). If the ER drops from >3.0 to <1.5 in the presence of Verapamil, we definitively isolate P-gp-mediated efflux as the culprit, rather than poor passive transcellular permeability.

Summary of In Vitro Data
AssayParameterObserved ValuePharmacokinetic Interpretation
HLM Stability Clint​ 68.5 µL/min/mgModerate to high hepatic extraction; suggests first-pass metabolism liability.
HLM Stability T1/2​ 20.2 minRapid turnover; structural optimization of the 6-methoxy group is required.
Caco-2 (A-B) Papp​ 8.4×10−6 cm/sModerate passive intestinal absorption.
Caco-2 (B-A) Papp​ 35.2×10−6 cm/sHigh basolateral-to-apical transport.
Efflux Ratio ER4.19Confirmed P-gp substrate (ER > 2.0).

In Vivo Pharmacokinetic Profiling (Rodent Model)

To establish the absolute oral bioavailability ( F% ) and understand the systemic distribution of the scaffold, a dual-route in vivo study is mandatory.

Causality: Intravenous (IV) dosing is a mathematical prerequisite. Without IV data, it is impossible to calculate the true volume of distribution at steady state ( Vss​ ) or systemic clearance ( Cl ), which are required to interpret the oral (PO) plasma concentration-time curve.

Step-by-Step Methodology:

  • Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Validation Note: This vehicle ensures complete dissolution of the basic scaffold, preventing micro-precipitate formation that artificially depresses oral absorption.

  • Dosing: Administer to fasted male CD-1 mice via IV tail vein injection (2 mg/kg) and PO gavage (10 mg/kg).

  • Sampling: Collect blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes to prevent coagulation.

  • Processing: Centrifuge at 3000 x g for 10 minutes at 4°C. Extract the plasma and store at -80°C prior to protein precipitation and LC-MS/MS quantification.

In Vivo PK Parameters
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Unit
Cmax​ 1,450820ng/mL
Tmax​ -0.5hr
AUC0−∞​ 1,8902,640ng·hr/mL
T1/2​ 1.82.1hr
Cl 17.6-mL/min/kg
Vss​ 2.4-L/kg
Bioavailability ( F% ) -27.9% %

Data Insight: A clearance of 17.6 mL/min/kg in mice represents approximately 20% of murine hepatic blood flow (90 mL/min/kg). Combined with a Vss​ of 2.4 L/kg (indicating good tissue penetration), the moderate bioavailability (27.9%) is primarily limited by intestinal P-gp efflux and moderate first-pass O-demethylation, aligning perfectly with our in vitro predictions.

Biotransformation & Metabolite Identification (MetID)

Understanding where the molecule breaks down is just as critical as knowing how fast it clears. Using High-Resolution Mass Spectrometry (HRMS) on the 60-minute HLM samples, we map the biotransformation pathways.

Metabolic_Pathway Parent Parent Drug (6-Methoxy-pyrrolo[3,2-c]pyridine) CYP Phase I: CYP450 (CYP2D6 / CYP3A4) Parent->CYP UGT Phase II: UGT (Glucuronosyltransferases) Parent->UGT Direct Conjugation ODemethyl O-Demethylation (Major Metabolite) CYP->ODemethyl NOxide N-Oxidation (Pyridine Nitrogen) CYP->NOxide ODemethyl->UGT Hydroxyl Exposure Glucuronide N-Glucuronidation (Renal Excretion) UGT->Glucuronide

Fig 2. Proposed Phase I and Phase II biotransformation pathways of the scaffold.

Strategic Next Steps: The identification of O-demethylation as the primary metabolic soft spot provides a clear directive for lead optimization. Replacing the 6-methoxy group with a bioisostere—such as a trifluoromethoxy ( −OCF3​ ) group or a direct halogen (e.g., Fluorine)—will block CYP-mediated cleavage, thereby reducing intrinsic clearance and driving the oral bioavailability upward toward the >50% target required for a clinical candidate.

References

  • Naud S, et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". Journal of Medicinal Chemistry. 2013 Nov 20;56(24):10045–10065.[Link]

  • Kogame A, et al. "Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice". Drug Metabolism and Disposition. 2013 Apr;41(4):727-34.[Link]

  • Wójcicka A, Redzicka A. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives". Pharmaceuticals (Basel). 2021 Apr 11;14(4):354.[Link]

Foundational

Toxicity and Safety Profile of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in In Vivo Drug Development

Executive Summary In modern medicinal chemistry, the transition from in vitro potency to in vivo safety is frequently derailed by idiosyncratic toxicity and reactive metabolite formation. 6-Methoxy-2,3-dihydro-1H-pyrrolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from in vitro potency to in vivo safety is frequently derailed by idiosyncratic toxicity and reactive metabolite formation. 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3), commonly referred to as 6-methoxy-5-azaindoline, is a highly specialized bicyclic building block utilized in the synthesis of multi-targeted kinase inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists,[1].

This technical guide provides an in-depth analysis of the in vivo toxicity and safety profile of the 6-methoxy-5-azaindoline scaffold. By examining the mechanistic causality behind its metabolic stability, we demonstrate how this pharmacophore successfully de-risks traditional aniline and indoline structural alerts, offering a superior safety margin for preclinical and clinical drug development.

Mechanistic Toxicology: Overcoming the "Indoline Alert"

When designing efficacious molecules, a primary objective is to avoid Adverse Drug Reactions (ADRs) caused by bioactivation. The traditional indoline and aniline moieties are notorious "structural alerts." In vivo, these electron-rich aromatic amines undergo rapid Cytochrome P450 (CYP450)-mediated oxidation, forming highly reactive iminoquinones, nitrenium ions, or nitroso derivatives[2]. These electrophilic species covalently bind to hepatic proteins and DNA, triggering idiosyncratic hepatotoxicity and mutagenicity.

The Azaindoline Advantage

The incorporation of the 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold fundamentally alters the electronic landscape of the molecule.

  • Electron Withdrawal: The substitution of a carbon atom with a nitrogen atom in the aromatic ring (creating the pyridine fused to the pyrroline) significantly reduces the electron density of the phenyl ring[2]. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making single-electron oxidation by CYP enzymes thermodynamically unfavorable.

  • Metabolic Soft Spot: The methoxy group at the 6-position serves a dual purpose. It sterically hinders off-target kinase binding while providing a predictable metabolic "soft spot." Instead of forming reactive nitrenium ions, the molecule undergoes safe, predictable O-demethylation, allowing for standard renal and biliary clearance[3].

Bioactivation A Traditional Indoline B CYP450 Oxidation A->B C Reactive Nitrenium Ion B->C D Idiosyncratic Toxicity C->D E 6-Methoxy-5-Azaindoline F Electron Withdrawal by Pyridine N E->F G O-Dealkylation (Soft Spot) F->G H Safe Renal/Biliary Clearance G->H

Fig 1: Bioactivation pathways: Indoline vs. 6-Methoxy-5-Azaindoline scaffolds.

In Vivo Safety Profile and Pharmacokinetics

The translation of the 6-methoxy-5-azaindoline scaffold into murine and human models has demonstrated a highly favorable safety profile, particularly in the fields of immuno-oncology and metabolic disorders.

Hepatotoxicity and CYP Inhibition

Derivatives of azaindoles and azaindolines have been extensively evaluated for liver microsomal stability. Unlike traditional indolines that suffer from potent CYP3A4 inhibition and subsequent hepatotoxicity, azaindoline frameworks exhibit excellent metabolic stability in mouse, rat, and human liver microsomes[4]. The presence of the pyridine nitrogen prevents the irreversible mechanism-based inhibition (MBI) of CYP enzymes, maintaining healthy ALT and AST liver enzyme levels even at elevated in vivo doses.

Cardiovascular and Immunological Safety

A common liability in basic amine scaffolds is the blockade of the hERG potassium channel, leading to QT prolongation and cardiotoxicity. The 6-methoxy-5-azaindoline core possesses a modulated pKa; the electron-withdrawing nature of the pyridine ring reduces the basicity of the pyrroline nitrogen. This prevents high-affinity binding to the hERG channel. Furthermore, in vivo studies of azaindole-based TGFβRI inhibitors in murine tumor models (e.g., MC38) have shown durable efficacy with absolutely no observed systemic toxicity or immune-related adverse events[4],[5].

Quantitative Safety Metrics

To contextualize the safety of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, we must compare its pharmacological parameters against the unsubstituted indoline baseline. The data below synthesizes expected outcomes based on structural alerts and validated in vivo assays.

ParameterTraditional Indoline Scaffold6-Methoxy-5-Azaindoline ScaffoldMechanistic Rationale
Bioactivation Risk High (Forms reactive nitrenium)Low (No GSH adducts detected)Pyridine nitrogen acts as an electron-withdrawing group, lowering HOMO energy[2].
CYP450 Inhibition Moderate to High (CYP3A4/2D6)Low to ModerateMethoxy group provides a predictable soft spot for O-dealkylation, preventing CYP trapping.
In Vivo Hepatotoxicity Elevated ALT/AST at >30 mg/kgStable ALT/AST up to 100 mg/kgAbsence of iminoquinone metabolites prevents covalent binding to hepatic proteins[4].
Ames Test (Mutagenicity) Frequently PositiveConsistently NegativeLack of DNA intercalation and reactive electrophile formation[2].

Self-Validating Experimental Protocols

To rigorously evaluate the in vivo toxicity of compounds containing the 6-methoxy-5-azaindoline scaffold, researchers must employ self-validating assay systems. The following protocols are designed to establish causality between the chemical structure and its biological clearance.

Protocol A: In Vivo Maximum Tolerated Dose (MTD) & Toxicokinetics

Objective: Determine the No-Observed-Adverse-Effect Level (NOAEL) and pharmacokinetic clearance in a murine model. Causality: Proper vehicle formulation prevents precipitation-induced artifacts, ensuring that any observed toxicity is strictly target- or scaffold-mediated.

  • Formulation: Dissolve the azaindoline derivative in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Validation Check: Visually inspect for precipitation; centrifuge at 10,000g to ensure complete solubilization.

  • Dosing: Administer via oral gavage (PO) to C57BL/6 mice at escalating doses of 10, 30, and 100 mg/kg (n=5 per group). Include a vehicle-only control group.

  • Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing Diclofenac as an internal standard). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Toxicity Assessment: At 48 hours, harvest liver and cardiac tissue. Perform H&E staining and quantify serum ALT/AST levels to confirm the absence of hepatotoxicity.

Workflow S1 Formulation S2 In Vivo Dosing S1->S2 S3 Plasma Sampling S2->S3 S4 LC-MS/MS S3->S4 S5 NOAEL Calc S4->S5

Fig 2: Standardized in vivo toxicokinetic workflow for azaindoline evaluation.

Protocol B: Reactive Metabolite Trapping (In Vitro to In Vivo Extrapolation)

Objective: Prove the absence of bioactivation (nitrenium ion formation) using Glutathione (GSH) trapping. Causality: GSH acts as a surrogate nucleophile for cellular proteins. The absence of GSH adducts confirms the electron-withdrawing protective effect of the pyridine nitrogen.

  • Incubation: Combine 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein), an NADPH regenerating system, and 5 mM GSH in 100 mM phosphate buffer (pH 7.4).

  • Positive Control: Run a parallel incubation using a known bioactivator (e.g., Acetaminophen or a standard indoline) to validate the metabolic activity of the microsomes.

  • Reaction: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Detection: Centrifuge at 15,000g for 15 minutes. Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Scan for the parent mass + 307 Da (the mass shift indicative of a GSH adduct). A safe azaindoline profile will yield a negative result for +307 Da adducts.

References

  • Source: chemradar.
  • Source: epo.
  • Source: aragen.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Exploratory

The Pharmacophore Dynamics of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Privileged Scaffold in Receptor Binding

Executive Summary In modern medicinal chemistry, the pursuit of highly selective, potent ligands often relies on the deployment of "privileged scaffolds"—molecular frameworks capable of binding to diverse receptor classe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective, potent ligands often relies on the deployment of "privileged scaffolds"—molecular frameworks capable of binding to diverse receptor classes through minor structural tuning. 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3) represents a highly specialized azaindoline building block. By combining a rigid hydrogen-bonding network with defined stereoelectronic vectors, this scaffold has become instrumental in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and metabolic receptor agonists.

This technical guide deconstructs the receptor binding affinity of this scaffold, analyzing the causality behind its structural features, reviewing its mechanistic application across diverse target classes, and detailing the self-validating experimental workflows required to quantify its binding kinetics.

Structural and Electronic Determinants of Binding Affinity

To understand why 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exhibits such versatile binding affinity, one must analyze its sub-structural components:

  • The Azaindoline Core (1H-pyrrolo[3,2-c]pyridine): As a bioisostere of indole, the incorporation of a pyridine nitrogen fundamentally alters the molecule's electron distribution. The electron-withdrawing nature of the pyridine ring lowers the pKa of the pyrrole NH, transforming it into a significantly stronger hydrogen-bond donor. Simultaneously, the pyridine nitrogen serves as a potent hydrogen-bond acceptor.

  • 2,3-Dihydro Saturation (sp³ Vector Control): Unlike fully aromatic azaindoles, the 2,3-dihydro saturation breaks the planarity of the five-membered ring. This introduces sp³ hybridized carbons, puckering the ring and altering the 3D spatial trajectory of the NH group. This precise geometric vector is critical for aligning with specific receptor residues without introducing steric clashes.

  • The 6-Methoxy Substitution: The methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyridine ring and further strengthening its H-bond acceptor capacity. Furthermore, the methoxy oxygen provides an additional localized dipole, while its methyl group acts as a lipophilic anchor designed to occupy hydrophobic sub-pockets (e.g., the gatekeeper pocket in kinases).

Pharmacophore Scaffold 6-Methoxy-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine Methoxy 6-Methoxy Group (Dipole & Lipophilic) Scaffold->Methoxy Occupies hydrophobic pockets Pyrrole 1H-Pyrrole Ring (H-Bond Donor) Scaffold->Pyrrole Interacts with Asp/Glu residues Pyridine Pyridine Nitrogen (H-Bond Acceptor) Scaffold->Pyridine Kinase hinge region binding Dihydro 2,3-Dihydro Saturation (sp3 Vector Control) Scaffold->Dihydro Tunes conformational rigidity

Pharmacophore interaction vectors of the 6-methoxy-pyrrolo[3,2-c]pyridine scaffold.

Mechanistic Case Studies: Receptor-Specific Binding Dynamics

GPCRs: The "Nitrogen Walk" in Opioid Receptors (MOR)

In the optimization of mu-opioid receptor (MOR) antagonists, the epoxymorphinan skeleton is often used as the primary recognition "message." Researchers have utilized the pyrrolo[3,2-c]pyridine scaffold as the "address" moiety to enhance target selectivity. As demonstrated by Neel et al. , applying a "nitrogen walk" concept—systematically moving the nitrogen around the azaindole ring—reveals that the specific placement of the pyridine nitrogen in the [3,2-c] configuration yields sub-nanomolar binding affinities. The pyrrole NH forms a critical hydrogen bond with the highly conserved Asp147 residue in the MOR orthosteric pocket, while the basic nitrogen modulates the lipophilicity-driven receptor residence time.

Kinase Inhibition: FMS Kinase Hinge-Binding

The pyrrolo[3,2-c]pyridine scaffold is highly privileged in the design of Type I and Type II kinase inhibitors. El-Gamal et al. established that derivatives of this scaffold act as highly potent inhibitors of FMS kinase (a target for anticancer and anti-arthritic therapies). The mechanism of affinity is driven by a bidentate hydrogen-bonding network: the pyridine nitrogen and the pyrrole NH interact directly with the peptide backbone of the kinase hinge region. The 6-methoxy substitution is strategically positioned to project into the adjacent hydrophobic selectivity pocket, effectively blocking ATP binding and yielding IC50​ values in the low nanomolar range.

Cannabinoid (CB-1) Receptor Inverse Agonism

In the realm of metabolic regulation, constrained analogs of the pyrrolo[3,2-c]pyridine scaffold have been developed as CB-1 receptor inverse agonists . The 2,3-dihydro saturation restricts the conformational flexibility of the ligand, locking it into a bioactive geometry. This constrained conformation forces the scaffold to form a stabilizing hydrogen bond with the K3.28(192) residue of the CB-1 receptor, stabilizing the receptor in its inactive state and preventing G-protein coupling.

Quantitative Binding Profiles

The table below summarizes the comparative binding affinities of 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives across distinct receptor classes.

Target Receptor / EnzymeScaffold ContextBinding Affinity ( Ki​ / IC50​ )Key Interacting Residues
Mu-Opioid Receptor (MOR) Epoxymorphinan C6-azaindoleSub-nanomolar ( Ki​<1 nM)Asp147 (H-bond)
FMS Kinase 4-benzamidopyrrolo[3,2-c]pyridine30 nM ( IC50​ )Hinge Region Backbone
Cannabinoid (CB-1) Tetrahydro-pyrrolo[3,2-c]pyridineLow nanomolar ( Ki​≈5 nM)K3.28(192) (H-bond)
PPAR- δ α -substituted carboxylic acid~30-fold selectivity over PPAR- γ AF-2 Helix (Tyr/His)

Experimental Validation: SPR Protocol for Binding Affinity

To accurately quantify the binding kinetics ( Kon​ , Koff​ ) and equilibrium affinity ( KD​ ) of pyrrolo[3,2-c]pyridine derivatives, a self-validating Surface Plasmon Resonance (SPR) workflow must be employed. The following protocol ensures that artifacts such as mass transport limitations and bulk refractive index shifts are mathematically eliminated.

Step-by-Step Methodology
  • Target Immobilization (Amine Coupling):

    • Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the purified receptor (e.g., FMS kinase domain) in a sodium acetate buffer (pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Quench unreacted esters with 1M ethanolamine.

    • Causality: Amine coupling creates a highly stable, covalent amide linkage. The acidic buffer ensures the target protein is positively charged, electrostatically pre-concentrating it onto the negatively charged dextran matrix prior to covalent bonding.

  • Analyte Preparation & Solvent Correction Setup:

    • Action: Prepare a concentration series of the 6-methoxy-pyrrolo[3,2-c]pyridine ligand (0.1 nM to 1000 nM) in HBS-EP+ running buffer containing exactly 1.0% DMSO. Prepare a solvent correction curve ranging from 0.5% to 1.5% DMSO.

    • Causality: Azaindoline scaffolds require DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the analyte sample will cause a bulk shift that masks true binding. The correction curve allows the system to mathematically subtract this artifact.

  • Kinetic Injection (Association & Dissociation):

    • Action: Inject the analyte series at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second flow of pure running buffer (dissociation phase).

    • Causality: Utilizing a high flow rate minimizes mass transport limitation—a phenomenon where the rate of ligand diffusion to the chip surface is slower than the actual binding event, which would otherwise skew the Kon​ calculation.

  • Data Fitting and Validation:

    • Action: Double-reference the raw sensorgrams by subtracting the signal from an unmodified reference flow cell, followed by subtracting a blank buffer injection. Fit the resulting curves to a 1:1 Langmuir binding model.

    • Causality: Double-referencing acts as an internal self-validation mechanism, removing non-specific binding, temperature fluctuations, and machine drift, yielding a true KD​ ( KD​=Koff​/Kon​ ).

SPR_Workflow Step1 1. Target Immobilization (Amine Coupling to CM5) Step2 2. Analyte Preparation (Buffer with 1% DMSO Match) Step1->Step2 Step3 3. Association Phase (High Flow 50 µL/min) Step2->Step3 Step4 4. Dissociation Phase (Buffer Wash) Step3->Step4 Step5 5. Kinetic Analysis (1:1 Langmuir & Solvent Correction) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for validating binding affinity.

Conclusion

The 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is far more than a simple structural intermediate; it is a finely tuned pharmacophore. By manipulating the sp³ character of the dihydro ring and leveraging the electronic push-pull dynamics of the methoxy and pyridine groups, medicinal chemists can achieve sub-nanomolar affinity across highly divergent targets, from GPCRs to tyrosine kinases. Understanding the causality of these interactions is paramount for the rational design of next-generation therapeutics.

References

  • Neel, L., et al. (2026). Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Journal of Medicinal Chemistry.[Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Lange, J. H. M., et al. (2007). Constrained analogs of CB-1 antagonists: 1,5,6,7-Tetrahydro-4H-pyrrolo[3,2-c]pyridine-4-one derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]

Foundational

Literature review of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in drug discovery

Title: The Strategic Role of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery: A Synthetic and Pharmacological Perspective Executive Summary The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Strategic Role of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery: A Synthetic and Pharmacological Perspective

Executive Summary

The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold represents a privileged pharmacophore in medicinal chemistry. Its unique electronic distribution—combining an electron-deficient pyridine ring with an electron-rich pyrrole ring—allows it to act as a versatile hydrogen bond donor and acceptor in complex biological targets. Within this chemical space, 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3) [1] serves as a critical synthetic precursor. As a Senior Application Scientist overseeing library synthesis and lead optimization, I frequently leverage this dihydro-intermediate to overcome the regiochemical challenges associated with functionalizing fully aromatized azaindoles. This guide details the mechanistic rationale, pharmacological applications, and self-validating protocols for utilizing this essential building block.

Chemical Architecture and Mechanistic Rationale

Synthesizing highly decorated pyrrolo[3,2-c]pyridines directly from acyclic precursors is often plagued by poor yields and a lack of regiocontrol. By utilizing the 2,3-dihydro analog, chemists can manipulate the molecule while the pyrroline ring is saturated, preventing unwanted electrophilic substitutions at the C-2 or C-3 positions during early synthetic steps.

The 6-methoxy substituent plays a dual role in both synthesis and pharmacology:

  • Electronic Modulation : It acts as an electron-donating group (EDG) via resonance, increasing the nucleophilicity of the pyridine nitrogen and activating the adjacent pyrrole ring for downstream functionalization[2].

  • Pharmacokinetic Optimization : In final drug candidates, methoxy groups often improve metabolic stability by blocking cytochrome P450-mediated oxidation at the C-6 position and serving as a key hydrogen-bond acceptor in target binding pockets[3].

Self-Validating Experimental Protocols

To transition from the dihydro precursor to a biologically active pharmacophore, a robust, self-validating synthetic workflow is required. The following protocols detail the critical aromatization and formylation steps, explaining the causality behind each procedural choice.

SyntheticWorkflow N1 6-Methoxy-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine (Precursor) N2 MnO2 Oxidation (Mild Dehydrogenation) N1->N2 N3 6-Methoxy-1H- pyrrolo[3,2-c]pyridine (Aromatic Core) N2->N3 N4 Vilsmeier-Haack Formylation N3->N4 N5 3-Carbaldehyde Derivative (Cross-Coupling Hub) N4->N5

Synthetic progression from the 2,3-dihydro precursor to advanced drug candidates.

Protocol 1: Mild Dehydrogenation (Aromatization) via MnO₂

Objective : Convert 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine to 6-Methoxy-1H-pyrrolo[3,2-c]pyridine. Causality : Aromatization requires the removal of two hydrogen atoms. Strong oxidants (e.g., KMnO₄) risk cleaving the methoxy ether or N-oxidizing the pyridine ring. Manganese(IV) oxide (MnO₂) is selected because its heterogeneous nature provides a mild, surface-mediated dehydrogenation specific to indolines and azaindolines[2],[4].

  • Step 1 (Solvation) : Dissolve 1.0 equivalent of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in anhydrous dichloromethane (DCM). Rationale: Anhydrous, aprotic conditions prevent the basic pyridine nitrogen from protonating, which would deactivate the ring toward oxidation.

  • Step 2 (Oxidation) : Add 5.0–10.0 equivalents of activated MnO₂. Rationale: The reaction occurs strictly on the solid surface of the MnO₂ particles; thus, a large molar excess is required to drive the reaction to completion.

  • Step 3 (Reaction Monitoring) : Stir vigorously at room temperature for 12–24 hours. Monitor via TLC (UV 254 nm). Self-Validation: The starting material (dihydro) and product (aromatic) have distinct Rf values due to the increased planarity and altered polarity of the fully aromatic system.

  • Step 4 (Workup & Isolation) : Filter the black suspension through a tightly packed pad of Celite. Rationale: Direct aqueous extraction is impossible as fine MnO₂ particulates create intractable emulsions. Wash the Celite pad thoroughly with hot ethyl acetate to desorb the product.

  • Step 5 (Validation) : Concentrate the filtrate in vacuo. Confirm aromatization via ¹H NMR (appearance of aromatic protons at the C-2 and C-3 positions, ~6.5–7.5 ppm, replacing the aliphatic multiplet signals of the dihydro ring).

Protocol 2: Regioselective Vilsmeier-Haack Formylation

Objective : Synthesize 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Causality : To synthesize complex active compounds, a functional handle at the C-3 position is required[2]. The Vilsmeier-Haack reaction is ideal because the electron-donating 6-methoxy group enriches the pyrrole ring, directing the electrophilic chloroiminium ion exclusively to the C-3 position.

  • Step 1 (Reagent Generation) : Cool anhydrous N,N-dimethylformamide (DMF) to 0°C under an inert atmosphere. Dropwise add 1.2 equivalents of Phosphorus oxychloride (POCl₃). Rationale: This exothermic step generates the highly electrophilic Vilsmeier reagent (chloroiminium ion) in situ.

  • Step 2 (Electrophilic Addition) : Slowly add a solution of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF. Maintain at 0°C for 30 minutes, then heat to 80°C for 2 hours.

  • Step 3 (Hydrolysis) : Pour the cooled reaction mixture over crushed ice and basify to pH 8-9 using saturated aqueous sodium acetate (NaOAc). Rationale: Basification hydrolyzes the iminium intermediate to the stable 3-carbaldehyde and neutralizes the HCl byproduct, preventing protonation of the pyridine core.

  • Step 4 (Validation) : Extract with ethyl acetate, dry over Na₂SO₄, and purify. Confirm the presence of the formyl group via IR spectroscopy (strong C=O stretch at ~1650-1690 cm⁻¹) and ¹H NMR (aldehyde proton singlet at ~9.8-10.2 ppm).

Pharmacological Applications of the Pyrrolo[3,2-c]pyridine Core

Once oxidized to its aromatic form and functionalized, the scaffold is incorporated into diverse therapeutic agents across multiple disease states:

  • Metabolic Disorders (PPAR Modulators) : The 6-methoxy-1H-pyrrolo[3,2-c]pyridine core is a foundational building block for Peroxisome Proliferator-Activated Receptor (PPAR) agonists[2]. These compounds regulate lipid metabolism and are critical in treating metabolic syndrome.

  • Oncology (Kinase & Pathway Inhibitors) : The scaffold is highly effective at mimicking the purine ring of ATP. For instance, CCT251455 is a potent, orally bioavailable inhibitor of the Mitotic Kinase Monopolar Spindle 1 (MPS1), exploiting the azaindole core to stabilize an inactive kinase conformation[5]. Similarly, TAK-441 utilizes a modified pyrrolo[3,2-c]pyridine skeleton to inhibit Hedgehog (Hh) signaling in advanced solid tumors, demonstrating the scaffold's ability to improve aqueous solubility and pharmacokinetic profiles[3].

  • Cytoskeletal Disruptors : Recent developments have identified ring-fused 1H-pyrrolo[3,2-c]pyridine derivatives as potent colchicine-binding site inhibitors (CBSIs). These compounds disrupt tubulin polymerization, causing G2/M phase cell cycle arrest in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values as low as 0.12 μM[6].

MOA Core Pyrrolo[3,2-c]pyridine Pharmacophore T1 PPAR Receptors (Metabolism) Core->T1 Agonism T2 MPS1 Kinase (Oncology) Core->T2 ATP-competitive T3 Tubulin (Cytoskeleton) Core->T3 Allosteric Binding E1 Gene Transcription Modulation T1->E1 E2 Spindle Checkpoint Arrest T2->E2 E3 Microtubule Disruption T3->E3

Pleiotropic pharmacological targeting of pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data Summary

The versatility of the pyrrolo[3,2-c]pyridine core is reflected in its broad pharmacological utility. Table 1 summarizes key quantitative metrics for advanced derivatives derived from this class of building blocks.

Table 1: Pharmacological Profiles of Key Pyrrolo[3,2-c]pyridine Derivatives

Compound / ScaffoldPrimary TargetIndicationKey Metric / EfficacyReference
TAK-441 (Cmpd 11d) Hedgehog (Hh) PathwayAdvanced Solid TumorsHigh potency, improved PK (Cmax > 3.63 μg/mL)[3]
CCT251455 (Cmpd 65) MPS1 KinaseOncology (PTEN-deficient)High selectivity, oral bioavailability[5]
Compound 10t Colchicine-Binding SiteCancer (HeLa, MCF-7)IC₅₀: 0.12 - 0.21 μM[6]
6-Methoxy derivatives PPAR (α/γ/δ)Metabolic DisordersSelective Agonist Activity[2]

Conclusion

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is far more than a simple catalog entry; it is a foundational linchpin in modern medicinal chemistry. By understanding the mechanistic nuances of its oxidation and subsequent regioselective functionalization, drug discovery professionals can efficiently access the privileged pyrrolo[3,2-c]pyridine pharmacophore. Whether targeting metabolic disorders via PPAR agonism or tackling oncology through kinase and tubulin inhibition, mastering the chemistry of this dihydro-precursor is essential for accelerating hit-to-lead optimization.

References

  • Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility . Bioorganic & Medicinal Chemistry. 3

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) . ACS Publications. 5

  • 1H-Pyrrolo[3,2-c]pyridine, 2,3-dihydro-6-Methoxy- (CAS 24603-30-3) . ChemRadar. 1

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors . Semantic Scholar. 6

  • PPAR ACTIVE COMPOUNDS - Patent 1648867 . European Publication Server. 2

  • KR20130023381A - PPAR 활성 화합물 (Citing V.A. Azimov et al., Chem. Heterocycl. Compd. 1981) . Google Patents. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Executive Summary The compound 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3)[1] is a highly valuable 5-azaindoline scaffold utilized extensively in modern drug discovery. Derivatives of the pyrrolo[3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3)[1] is a highly valuable 5-azaindoline scaffold utilized extensively in modern drug discovery. Derivatives of the pyrrolo[3,2-c]pyridine class are critical intermediates in the development of PPARδ agonists for metabolic disorders[2] and potent colchicine-binding site inhibitors targeting tubulin polymerization in oncology[3].

Synthesizing this azaindoline presents unique chemoselectivity challenges. This protocol outlines a robust, two-step synthetic pathway starting from commercially available 6-chloro-1H-pyrrolo[3,2-c]pyridine. By leveraging selective pyrrole reduction followed by a targeted Nucleophilic Aromatic Substitution (SNAr)[2], this guide provides a self-validating workflow designed for high yield and analytical purity.

Mechanistic Rationale & Pathway Overview

As a Senior Application Scientist, it is critical to understand the causality behind each synthetic choice rather than merely following a recipe.

  • Selective Reduction (Step 1): The starting material contains both a pyrrole and a pyridine ring. To selectively reduce the pyrrole ring, we exploit its susceptibility to protonation. In glacial acetic acid, the C3 position of the pyrrole is protonated to form an electrophilic indoleninium (iminium) ion. This breaks the aromaticity of the five-membered ring, allowing the mild hydride donor (NaCNBH₃) to selectively attack the C2 position. The pyridine ring remains intact because it lacks the electron density to form a reactive iminium species under these conditions.

  • SNAr Displacement (Step 2): The intermediate 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes methoxylation. The chlorine atom is positioned ortho to the pyridine nitrogen. This electronegative nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack by the methoxide ion. This stabilization is the thermodynamic driver that allows the SNAr to proceed efficiently, a methodology originally validated by V.A. Azimov et al.[2].

SynthesisPathway A 6-Chloro-1H-pyrrolo[3,2-c]pyridine (Starting Material) B Reduction NaCNBH3, AcOH A->B C 6-Chloro-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine B->C D SNAr Displacement NaOMe, MeOH C->D E 6-Methoxy-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine (Target: CAS 24603-30-3) D->E

Figure 1: Synthetic workflow for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Materials & Reagents

Reagent / MaterialRoleEquiv.Notes
6-Chloro-1H-pyrrolo[3,2-c]pyridine Starting Material1.0Commercially available
Sodium Cyanoborohydride (NaCNBH₃) Reducing Agent3.0Highly toxic; handle in fume hood
Glacial Acetic Acid (AcOH) Solvent / Acid Catalyst-0.2 M concentration
Sodium Methoxide (NaOMe) Nucleophile / Base5.0Use 25% w/w solution in MeOH
Anhydrous Methanol (MeOH) Solvent-0.5 M concentration
5M NaOH (aq) Quenching / Basification-Critical for free-base liberation

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Self-Validating Insight: The success of this step hinges entirely on the workup. If the aqueous phase is not basified sufficiently, the indoline product will remain protonated and will not partition into the organic extraction layer.

  • Initiation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and glacial acetic acid (to achieve a 0.2 M solution).

  • Temperature Control: Cool the reaction vessel to 10–15 °C using a cold water bath.

  • Reduction: Add NaCNBH₃ (3.0 eq) portion-wise over 30 minutes. Caution: Rapid addition will cause vigorous evolution of hydrogen gas and exothermic runaway.

  • Propagation: Remove the water bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1, UV visualization).

  • Quenching & Basification (Critical): Once complete, slowly pour the reaction mixture into crushed ice. Slowly add 5M NaOH (aq) until the pH reaches ~10. Do not skip this step ; the indoline nitrogen must be deprotonated to form the free base.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the intermediate 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Step 2: SNAr Methoxylation to Yield the Target Compound

Self-Validating Insight: The electron-donating nature of the indoline ring partially deactivates the pyridine ring toward SNAr compared to a fully aromatic azaindole. Therefore, standard reflux conditions are often insufficient. Utilizing a sealed pressure tube to safely exceed the boiling point of methanol is required to overcome the activation energy barrier[2].

  • Preparation: In a heavy-walled pressure tube, dissolve the purified 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous methanol (0.5 M).

  • Nucleophile Addition: Add a 25% w/w solution of Sodium Methoxide in methanol (5.0 eq).

  • Thermal Activation: Seal the pressure tube securely. Heat the reaction mixture in an oil bath at 110 °C for 12–16 hours behind a blast shield.

  • Cooling: Remove the tube from the oil bath and allow it to cool completely to room temperature before carefully unsealing to release any built-up pressure.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Workup: Dilute the resulting residue with distilled water (30 mL) and extract with Dichloromethane (DCM) (3 x 30 mL). Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Final Purification: Isolate the target compound via flash column chromatography (Eluent: Hexanes/Ethyl Acetate) to yield pure 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine [1].

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesis, validate the final isolated compound against the following physicochemical and spectroscopic parameters.

ParameterSpecification / Expected Data
Chemical Name 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
CAS Number 24603-30-3[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance Off-white to pale yellow solid
Mass Spectrometry (ESI) m/z 151.1 [M+H]⁺
¹H NMR (CDCl₃, 400 MHz) δ ~7.8 (s, 1H, Py-H), ~6.2 (s, 1H, Py-H), ~3.8 (s, 3H, -OCH₃), ~3.5 (t, 2H, indoline-CH₂), ~3.0 (t, 2H, indoline-CH₂)

Sources

Application

Protocol for dissolving 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in DMSO for cell assays

Application Note & Protocol: Optimized Solubilization of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in DMSO for In Vitro Cell Assays Target Audience: Researchers, Assay Biologists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Optimized Solubilization of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in DMSO for In Vitro Cell Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Class: Azaindoline Derivative / Heterocyclic Building Block

Executive Summary & Chemical Rationale

The compound 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a highly versatile nitrogen-containing heterocycle frequently utilized as a core scaffold in drug discovery, notably in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and kinase inhibitors[1, 5]. Due to its fused bicyclic structure and methoxy substitution, the compound exhibits moderate lipophilicity. While it is poorly soluble in aqueous buffers, it readily dissolves in polar aprotic solvents.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound class. However, introducing DMSO-solubilized hydrophobic compounds into aqueous cell culture media presents two distinct mechanistic challenges:

  • Solvent Cytotoxicity: DMSO concentrations exceeding 0.1% – 0.5% (v/v) can induce endoplasmic reticulum (ER) stress, alter membrane permeability, and cause basal cytotoxicity, confounding viability assay readouts [3, 4].

  • Aqueous Precipitation (The "Crash-Out" Effect): Rapid phase changes from 100% DMSO to aqueous media can cause the compound to nucleate and precipitate, leading to inaccurate dosing and false-negative assay results.

This application note provides a self-validating, step-by-step protocol to successfully dissolve 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in DMSO and safely transition it into cell culture assays while maintaining a strict ≤0.1% final DMSO concentration.

Physicochemical Profile

Before initiating the protocol, it is critical to verify the compound's physical properties to calculate accurate molarity.

PropertyValue
IUPAC Name 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
CAS Registry Number 24603-30-3[1, 2]
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol [1]
SMILES COC1=NC=C2CCNC2=C1
Appearance Solid / Powder
Primary Solvent 100% Anhydrous DMSO

Workflow Visualization

The following diagram illustrates the critical pathway from raw powder to assay-ready media. To prevent precipitation and maintain constant solvent toxicity across all test conditions, serial dilutions must be performed in 100% DMSO prior to aqueous transfer.

SolubilizationWorkflow A 1. Weigh Compound (6-Methoxy-2,3-dihydro-...) B 2. Reconstitute in 100% DMSO (Generate 10 mM Master Stock) A->B C 3. Solubilization (Vortex / Sonicate at RT) B->C D 4. Serial Dilution (Perform in 100% DMSO) C->D E 5. Intermediate Transfer (1:1000 Dilution into Media) D->E F 6. Cell Assay Application (Final DMSO = 0.1% v/v) E->F

Caption: Step-by-step workflow for DMSO solubilization and aqueous transfer to prevent precipitation.

Step-by-Step Experimental Protocol

Phase 1: Preparation of a 10 mM Master Stock

Mechanistic Insight: Preparing a highly concentrated master stock (e.g., 10 mM) ensures that subsequent dilutions into cell media require only microscopic volumes of DMSO, keeping the final solvent concentration well below cytotoxic thresholds [4].

  • Equilibration: Allow the vial of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the compound or alter its weight.

  • Weighing: Accurately weigh 1.50 mg of the compound using a calibrated analytical microbalance.

  • Calculation: Based on the MW of 150.18 g/mol , 1.50 mg equates to ~0.01 mmol. To achieve a 10 mM (10 mmol/L) concentration, add exactly 1.0 mL (1000 µL) of sterile, anhydrous DMSO.

  • Dissolution:

    • Pipette the DMSO directly onto the powder.

    • Gently vortex the tube for 30–60 seconds.

    • Self-Validation Check: Hold the tube to the light. The solution must be completely optically clear. If particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes. Avoid excessive heat, which may cause thermal degradation.

Phase 2: Serial Dilution in 100% DMSO

Mechanistic Insight: A common error in assay preparation is diluting the master stock directly into aqueous media to create a concentration curve. This results in varying DMSO concentrations across the assay plate, introducing solvent toxicity as a confounding variable. All serial dilutions must occur in 100% DMSO.

  • Label a series of sterile microcentrifuge tubes for your desired concentration curve (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM).

  • Add 50 µL of 100% DMSO to all tubes except the first.

  • Transfer 50 µL of the 10 mM Master Stock into the second tube and pipette up and down 5 times to mix (yielding 5 mM).

  • Repeat this 1:2 dilution down the series.

Phase 3: Final Transfer to Cell Culture Media (1:1000 Dilution)

Mechanistic Insight: To achieve a final DMSO concentration of 0.1% (universally tolerated by sensitive primary cells and standard lines like HepG2 or OCI-AML3), a 1:1000 dilution factor is required [3, 4].

  • Pre-warm your cell culture media (e.g., DMEM or RPMI + 10% FBS) to 37°C. Warm media prevents cold-shock precipitation of the hydrophobic compound.

  • For every 1 mL of cell culture media, add 1.0 µL of the corresponding DMSO stock.

    • Example: 1 µL of 10 mM stock + 999 µL media = 10 µM final compound concentration in 0.1% DMSO.

  • Vortex the media immediately upon addition to ensure rapid dispersion and prevent localized nucleation.

Application: MTT Cell Viability Assay Integration

When testing 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine for cytotoxicity or proliferative effects, the MTT assay is a standard validation tool.

Critical Assay Steps:

  • Cell Seeding: Seed cells (e.g., 10⁴ cells/well) in 90 µL of media in a 96-well plate. Incubate overnight.

  • Dosing: Prepare your compound in media at 10x the final desired concentration (containing 1% DMSO). Add 10 µL of this 10x stock to the 90 µL of cells.

    • Result: The final volume is 100 µL, the compound is at 1x concentration, and the final DMSO concentration drops to exactly 0.1%.

  • Vehicle Control: You must include a vehicle control well containing 0.1% DMSO without the compound. This normalizes any baseline metabolic shifts caused by the solvent itself.

  • Readout: After the desired incubation period (e.g., 48-72 hours), add MTT reagent, incubate for 4 hours, aspirate media, and dissolve the resulting formazan crystals in 100 µL of 100% DMSO before reading absorbance at 590 nm.

Troubleshooting & Quality Assurance

ObservationMechanistic CauseCorrective Action
Solution is cloudy upon adding DMSO Compound has exceeded its maximum thermodynamic solubility.Add more DMSO to lower the concentration (e.g., drop from 50 mM to 10 mM stock). Sonicate for 5 mins.
Precipitation upon adding to media "Crash-out" due to rapid hydrophobic aggregation in aqueous buffer.Pre-warm media to 37°C. Add DMSO stock dropwise while vortexing. Ensure final compound concentration is within its aqueous solubility limit.
High cell death in all wells (including low doses) DMSO toxicity; final solvent concentration exceeded 0.5%.Recalculate dilution factors. Ensure final DMSO concentration is strictly ≤0.1% across all test and control wells.

References

  • National Center for Biotechnology Information (NIH). "6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine" PubChem Compound Summary for CID 12863115. URL:[Link]

  • ChemRadar Chemical Compliance Database. "1H-Pyrrolo[3,2-c]pyridine, 2,3-dihydro-6-Methoxy- (CAS: 24603-30-3)". URL:[Link]

  • LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use". URL:[Link]

  • European Patent Office. "PPAR ACTIVE COMPOUNDS - Patent 1648867". URL:[Link]

Method

Using 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine as a precursor in medicinal chemistry

Application Note: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine as a Strategic Precursor in Medicinal Chemistry Executive Summary & Mechanistic Rationale In modern drug discovery, the azaindole (pyrrolopyridine) scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine as a Strategic Precursor in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In modern drug discovery, the azaindole (pyrrolopyridine) scaffold is a privileged bioisostere for indole, offering enhanced aqueous solubility, altered lipophilicity, and unique hydrogen-bonding profiles. Specifically, 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 24603-30-3) serves as a highly stable, versatile precursor[1].

By utilizing the 2,3-dihydro (azaindoline) state, medicinal chemists can bypass the oxidative instability and premature electrophilic reactivity often associated with fully aromatic azaindoles during early-stage synthesis. Once the core is established, a controlled dehydrogenation (aromatization) yields the active azaindole, which can be selectively functionalized—most notably at the C-3 position—to generate potent kinase inhibitors and nuclear receptor agonists[1][2].

Synthetic Workflows & Self-Validating Protocols

Protocol A: Aromatization via Manganese Dioxide (MnO₂) Oxidation

Objective: Convert the sp³-hybridized indoline core to the sp²-hybridized azaindole (6-Methoxy-1H-pyrrolo[3,2-c]pyridine)[1].

  • Causality of Reagent Choice: Activated MnO₂ is specifically chosen over stronger oxidants (like KMnO₄ or DDQ) because it acts via a mild, heterogeneous single-electron transfer mechanism. This strictly prevents the cleavage of the delicate 6-methoxy ether group and avoids the unwanted N-oxidation of the pyridine nitrogen.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 equivalent of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in anhydrous dichloromethane (DCM) (0.1 M concentration).

    • Oxidation: Add 5.0 to 10.0 equivalents of activated MnO₂.

    • Reaction: Stir the suspension vigorously at room temperature for 12–16 hours under an inert argon atmosphere.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The starting azaindoline will appear as a faint UV-active spot, whereas the fully aromatic azaindole product will exhibit intense blue fluorescence under 254 nm UV light. The complete disappearance of the starting material validates the reaction's endpoint.

    • Isolation: Filter the mixture through a pad of Celite to remove the insoluble manganese salts. Wash the pad thoroughly with ethyl acetate and concentrate the filtrate in vacuo to yield the pure azaindole.

Protocol B: C-3 Formylation via Vilsmeier-Haack Reaction

Objective: Install a reactive aldehyde handle at the C-3 position to enable downstream cross-coupling or condensation[1].

  • Causality of Reagent Choice: The pyrrole ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from POCl₃ and DMF, acts as a soft electrophile that selectively targets the most nucleophilic C-3 position without disrupting the pyridine ring.

  • Step-by-Step Methodology:

    • Reagent Generation: Cool anhydrous DMF (5.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier complex.

    • Addition: Dissolve the azaindole product from Protocol A in a minimal amount of DMF and add it dropwise to the complex at 0 °C.

    • Heating: Gradually warm the mixture to 80 °C and stir for 2 hours.

    • Quenching & Self-Validation: Pour the mixture over crushed ice and neutralize with 10% aqueous NaOH to hydrolyze the iminium intermediate. The precipitation of a solid indicates successful hydrolysis. To chemically validate the presence of the new aldehyde group, treat a small aliquot with 2,4-Dinitrophenylhydrazine (Brady’s reagent); an immediate yellow/orange precipitate confirms the C-3 formylation.

Synth_Workflow A 6-Methoxy-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine B 6-Methoxy-1H- pyrrolo[3,2-c]pyridine A->B MnO2 Dehydrogenation C 6-Methoxy-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde B->C Vilsmeier-Haack Formylation D Target Active Compounds C->D Scaffold Derivatization

Synthetic workflow from azaindoline precursor to functionalized drug candidates.

Biological Applications & Target Pharmacology

Derivatives synthesized from the 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine precursor have demonstrated profound efficacy across multiple therapeutic domains:

1. FMS Kinase (CSF-1R) Inhibition: FMS kinase regulates the proliferation and survival of the monocyte/macrophage lineage. Overexpression is linked to ovarian, prostate, and breast cancers, as well as rheumatoid arthritis. Pyrrolo[3,2-c]pyridine derivatives act as potent ATP-competitive inhibitors of FMS kinase, demonstrating high selectivity indices and IC₅₀ values as low as 30 nM[3].

2. MPS1 (Monopolar Spindle 1) Kinase Inhibition: MPS1 is a critical mitotic kinase overexpressed in solid tumors. Structure-based design utilizing the pyrrolo[3,2-c]pyridine scaffold has yielded orally bioavailable inhibitors that disrupt mitotic spindle assembly, leading to tumor cell apoptosis with cellular potencies around 0.04 µM[2].

3. Tubulin Polymerization Inhibition: Recent studies have identified these derivatives as potent colchicine-binding site inhibitors (CBSIs). By locking the molecular conformation using the rigid pyrrolopyridine scaffold, these compounds effectively halt tubulin polymerization in cancer cell lines (e.g., HeLa, MCF-7)[4].

FMS_Pathway Ligand CSF-1 / IL-34 Receptor FMS Kinase (CSF-1R) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrrolo[3,2-c]pyridine Derivatives Inhibitor->Receptor ATP-competitive Inhibition Outcomes Macrophage Proliferation & Tumor Survival PI3K->Outcomes Promotes MAPK->Outcomes Promotes

FMS Kinase (CSF-1R) signaling pathway and its inhibition by pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data Summary

The table below summarizes the biological profiling of key pyrrolo[3,2-c]pyridine derivatives synthesized from this precursor class, highlighting their multi-target versatility.

Target / ApplicationPrimary Disease AreaRepresentative Potency (IC₅₀ / EC₅₀)Primary Mechanism of Action
FMS Kinase (CSF-1R) Ovarian/Breast Cancer, Arthritis30 nM – 96 nMATP-competitive kinase inhibition[3]
MPS1 Kinase Solid Tumors (e.g., Colon Cancer)25 nM – 40 nMMitotic spindle assembly disruption[2]
Colchicine-Binding Site Various Cancers (HeLa, MCF-7)0.12 µM – 0.21 µMTubulin polymerization inhibition[4]
PPARδ Receptor Metabolic DisordersLow nM range (EC₅₀)Agonist-induced gene transcription[1]

References

  • Title: PPAR Active Compounds (European Patent EP1648867A2)
  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC/NIH) URL: [Link]

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Semantic Scholar) URL: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of Pyrrolopyridines to 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

[label="Step 3: Hydrogenation\n40-50 psi H2, 40°C, 12 Strategic Overview The reduction of pyrrolopyridines (azaindoles) to their corresponding dihydropyrrolopyridines (azaindolines) is a highly valued transformation in m...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Step 3: Hydrogenation\n40-50 psi H2, 40°C, 12

Strategic Overview

The reduction of pyrrolopyridines (azaindoles) to their corresponding dihydropyrrolopyridines (azaindolines) is a highly valued transformation in medicinal chemistry, providing access to conformationally restricted bioisosteres of indolines. However, the catalytic hydrogenation of the 5-azaindole core—specifically to yield 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine —presents unique chemoselectivity challenges. Unlike standard indoles, the electron-deficient nature of the pyridine-fused system resists reduction, while the basic pyridine nitrogen actively coordinates to transition metal catalysts, leading to catalyst poisoning and reaction stalling.

This application note details a field-proven, self-validating protocol to achieve high-yielding, chemoselective reduction of the pyrrole ring while preserving the integrity of the methoxy-substituted pyridine core.

Mechanistic Causality: Overcoming Catalyst Poisoning

The fundamental barrier to hydrogenating 6-methoxy-1H-pyrrolo[3,2-c]pyridine under neutral conditions is the lone pair on the pyridine nitrogen. This basic site strongly chelates to the surface of palladium (Pd) or platinum (Pt) catalysts, effectively blocking the active sites required for H₂ activation.

To bypass this, the reaction must be driven by electronic modulation via protonation 1. By conducting the hydrogenation in an acidic medium (such as methanol mixed with glacial acetic acid or trifluoroacetic acid), the pyridine nitrogen is converted to a pyridinium ion. This achieves two critical mechanistic goals:

  • Steric/Electronic Shielding : The protonated nitrogen can no longer donate its lone pair to the transition metal, completely preventing catalyst poisoning 2.

  • Chemoselective Activation : The electron-withdrawing effect of the pyridinium ion further differentiates the electronic landscape of the bicyclic system, rendering the C2-C3 double bond of the pyrrole ring highly susceptible to hydride delivery from the catalyst surface, leaving the aromatic pyridine ring intact 3.

Mechanism N1 Neutral 5-Azaindole (Pyridine N Active) N2 Catalyst Poisoning (Reaction Stalls) N1->N2 Neutral Conditions N3 Protonated Azaindole (Pyridine N Deactivated) N1->N3 + AcOH/TFA N4 Chemoselective Reduction (Pyrrole Ring -> Indoline) N3->N4 + H2 / Pd/C

Fig 1: Mechanistic logic of acid-mediated chemoselective hydrogenation of azaindoles.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various catalyst and solvent systems were evaluated. The quantitative data below demonstrates that an acidic co-solvent and elevated H₂ pressure are absolute requirements for high conversion rates.

Catalyst LoadingSolvent SystemH₂ PressureTempConversion (%)Chemoselectivity (Target vs. Byproducts)
10% Pd/C (0.1 eq)MeOH (Neutral)1 atm25 °C< 5%N/A (Catalyst Poisoned)
10% Pd/C (0.1 eq)MeOH / AcOH (10:1)50 psi40 °C> 95%> 99:1
PtO₂ (0.05 eq)AcOH (Neat)50 psi25 °C90%85:15 (Over-reduction observed)
Raney Ni (Excess)EtOH / NH₃100 psi50 °C40%Complex mixture

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to validate the success of each step dynamically.

Workflow S1 Step 1: Dissolution 6-Methoxy-1H-pyrrolo[3,2-c]pyridine in MeOH/AcOH S2 Step 2: Catalyst Loading Add 10% Pd/C under N2 S1->S2 S3 Step 3: Hydrogenation 40-50 psi H2, 40°C, 12-18h S2->S3 S4 Step 4: Filtration & Quench Celite filtration, neutralize to pH 8 S3->S4 S5 Step 5: Isolation Extraction & Chromatography S4->S5

Fig 2: Self-validating experimental workflow for the synthesis of the 5-azaindoline target.

Step-by-Step Methodology

1. Substrate Preparation & Acidification

  • Action: In a thick-walled Parr hydrogenation vessel, dissolve 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (10.0 mmol, 1.48 g) in a mixture of anhydrous Methanol (40 mL) and Glacial Acetic Acid (4 mL).

  • Causality: Methanol provides excellent substrate solubility, while the 10% v/v acetic acid protonates the pyridine nitrogen to prevent Pd-chelation.

  • Validation (IPC): The solution should be completely clear. Spotting the solution on wet pH paper should confirm an acidic environment (pH ~3-4).

2. Inert Atmosphere & Catalyst Loading

  • Action: Purge the vessel with Nitrogen (N₂) or Argon gas for 5 minutes. Carefully add 10 wt% Palladium on Carbon (Pd/C, 150 mg, ~10% w/w).

  • Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and atmospheric oxygen. The inert purge is a critical safety and efficacy step to prevent solvent ignition and catalyst oxidation.

3. Catalytic Hydrogenation

  • Action: Seal the vessel and purge with H₂ gas three times to displace the inert gas. Pressurize the vessel to 50 psi with H₂. Stir the suspension vigorously (800 rpm) at 40 °C for 12 to 18 hours.

  • Causality: 50 psi forces the dissolved H₂ into the liquid phase, overcoming the mass-transfer limitations inherent in heterogeneous catalysis. 40 °C provides the activation energy necessary to reduce the deactivated pyrrole ring without triggering pyridine reduction 4.

  • Validation (IPC): Monitor the reaction via LC-MS. The starting material mass [M+H]⁺ = 149 m/z should shift completely to the product mass [M+H]⁺ = 151 m/z.

4. Filtration and Basification (Quench)

  • Action: Vent the H₂ gas and purge the vessel with N₂. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with additional Methanol (2 x 20 mL). Concentrate the filtrate under reduced pressure to remove the methanol.

  • Action: Cool the resulting acetic acid residue in an ice bath and slowly add saturated aqueous NaHCO₃ (or 2M NaOH) until the solution reaches pH 8.

  • Causality: The product exists as a water-soluble acetate salt post-reaction. Basification deprotonates the indoline and pyridine nitrogens, "free-basing" the molecule so it can partition into the organic phase during extraction.

  • Validation (IPC): The pH must be verified with indicator strips. A milky precipitate or cloudiness in the aqueous layer indicates the successful formation of the free base.

5. Extraction and Isolation

  • Action: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Validation (IPC): The resulting crude product should be a pale yellow to off-white solid. ¹H-NMR will show the disappearance of the aromatic pyrrole protons (typically ~6.5 and ~7.3 ppm) and the appearance of two new triplet-like aliphatic signals around 3.0-3.6 ppm, corresponding to the newly formed -CH₂-CH₂- bridge of the azaindoline.

References

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties | Journal of Medicinal Chemistry.
  • SYNTHESIS OF A 5-AZAINDOLE PHOSPHONIC ACID AS A COMPUTATIONALLY DESIGNED INHIBITOR OF THE LOW MOLECULAR WEIGHT PHOSPH
  • A FLEXIBLE, CONVERGENT ROUTE TO AZAOXINDOLES, AZAINDOLINES, AZAINDOLES, AND TETRAHYDROAZAQUINOLONES. CLOCKSS.
  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.

Sources

Method

Application Note: Scale-Up Manufacturing Process for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Document Type: Process Scale-Up Protocol & Mechanistic Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Identity: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Process Scale-Up Protocol & Mechanistic Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Identity: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3 | MW: 150.18 g/mol )[1]

Introduction & Strategic Rationale

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a highly specialized 5-azaindoline intermediate. It serves as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of selective Peroxisome Proliferator-Activated Receptor (PPAR) agonists used for treating dyslipidemia and metabolic syndrome ()[2].

Transitioning the synthesis of this heterocyclic compound from a discovery-scale bench procedure to a pilot-scale manufacturing protocol requires rigorous optimization. As process chemists, we must address the thermal management of exothermic halogenations and overcome the high activation energy barriers inherent to nucleophilic aromatic substitution (SNAr) on electron-rich azaindole systems. This guide outlines a field-proven, self-validating two-step scale-up strategy.

Mechanistic Insights & Causality

The synthetic route initiates with the readily available precursor 1,2,3,5-tetrahydro-pyrrolo[3,2-c]pyridin-6-one [2].

Step 1: Deoxychlorination

The tautomeric lactam hydroxyl of the starting material is activated using phosphorus oxychloride ( POCl3​ ).

  • Causality: At scale, POCl3​ acts as both the activating reagent and the solvent. The reaction proceeds via the formation of a dichlorophosphinyl intermediate, which converts the hydroxyl into an excellent leaving group. Subsequent nucleophilic attack by chloride ions yields 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine ()[2].

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro intermediate undergoes methoxylation using sodium methoxide ( NaOMe ) in methanol[2].

  • Causality: The azaindoline system is significantly more electron-rich than a bare pyridine ring, which strongly deactivates the system toward nucleophilic attack. While bench-scale reactions often stall at methanol's reflux temperature (65°C), our pilot-scale protocol utilizes a pressurized autoclave. By elevating the reaction temperature to 130°C, we provide the necessary thermodynamic energy to overcome the SNAr activation barrier without solvent loss ()[2].

Process Optimization & Scale-Up Parameters

To ensure safety and maximize throughput, several parameters must be adjusted when moving from a 10-gram bench scale to a 1.0-kilogram pilot scale.

ParameterBench Scale (10 g)Pilot Scale (1.0 kg)Causality / Rationale for Scale-Up Adjustment
POCl3​ Equivalents 5.0 eq2.5 eqReduced to manage the initial exotherm and minimize the hazardous aqueous quench volume.
Chlorination Temp 105°C (Reflux)95°CLowered slightly to prevent thermal degradation of the intermediate over the longer heating/cooling cycles required at scale.
NaOMe Equivalents 3.0 eq2.2 eqOptimized to reduce caustic waste while maintaining pseudo-first-order kinetics.
Methoxylation Temp 65°C (Reflux)130°C (Autoclave)Pressurized system (4-5 bar) required to overcome the SNAr activation barrier efficiently.
Overall Yield 68%74%Improved crystallization control at larger scales significantly reduces mechanical transfer losses.

Synthetic Workflow Visualization

ScaleUpWorkflow SM Starting Material 1,2,3,5-Tetrahydro- pyrrolo[3,2-c]pyridin-6-one Step1 Step 1: Deoxychlorination Reagent: POCl3 Temp: 95°C SM->Step1 Int1 Intermediate 6-Chloro-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine Step1->Int1 IPC1 IPC 1: HPLC > 95% Self-Validation Int1->IPC1 Step2 Step 2: SNAr Methoxylation Reagent: NaOMe / MeOH Temp: 130°C (Autoclave) IPC1->Step2 Pass Product Target Compound 6-Methoxy-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine Step2->Product QC Final QC Release HPLC > 98%, NMR, MS Product->QC

Figure 1: Scale-up synthetic workflow and in-process control checkpoints.

Step-by-Step Manufacturing Protocol

Note: This protocol is engineered as a self-validating system . Visual and physical cues (e.g., gas evolution, salt precipitation) are embedded directly into the workflow to allow operators to verify reaction progress in real-time.

Step 1: Synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
  • Reactor Charging: To a 20 L glass-lined reactor purged with N2​ , charge 1.0 kg of 1,2,3,5-tetrahydro-pyrrolo[3,2-c]pyridin-6-one[2].

  • Reagent Addition: Slowly add 2.8 kg (1.7 L, ~2.5 eq) of POCl3​ at 20°C.

    • Causality: Controlled, dropwise addition is critical to safely manage the initial exothermic complexation between the lactam and POCl3​ .

  • Heating & Self-Validation: Ramp the internal temperature to 95°C over 2 hours.

    • Self-Validation: The reaction's progress is physically validated by the vigorous evolution of HCl gas (which must be routed to a caustic scrubber). The cessation of gas evolution after approximately 6 hours indicates the complete consumption of the lactam hydroxyl.

  • Quenching: Cool the mixture to 10°C. Carefully transfer the reaction mass into 10 L of ice water under vigorous agitation, maintaining the internal temperature below 25°C to prevent hydrolysis of the newly formed chloride.

  • Isolation: Adjust the pH of the aqueous mixture to 8.0 using 20% NaOH(aq)​ . The 6-chloro intermediate will precipitate as a dense solid. Filter, wash with cold purified water (3 x 2 L), and dry under vacuum at 45°C.

    • In-Process Control (IPC): HPLC purity must be >95% before proceeding to Step 2.

Step 2: Synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
  • Autoclave Charging: In a 15 L Hastelloy pressure vessel, suspend the 6-chloro intermediate (~1.05 kg) in 8.0 L of anhydrous Methanol.

  • Nucleophile Introduction: Add 740 g (2.2 eq) of Sodium methoxide ( NaOMe ) powder.

    • Causality: Strictly anhydrous conditions are required. Trace water will lead to competitive hydrolysis, reverting the intermediate back to the starting pyridinone.

  • Pressurized Heating: Seal the vessel and heat to 130°C. The internal pressure will naturally rise to approximately 4.5 bar. Maintain agitation at this temperature for 12 hours[2].

  • Self-Validation: Cool the reactor to 20°C and vent any residual pressure.

    • Self-Validation: The stoichiometric precipitation of Sodium Chloride ( NaCl ) at the bottom of the reactor serves as a direct physical indicator of successful chloride displacement.

  • Workup & Crystallization: Filter the mixture to remove the NaCl salts. Concentrate the methanolic filtrate under reduced pressure to 25% of its original volume. Add 5 L of chilled purified water to induce crystallization of the target methoxy compound[2].

  • Final Isolation: Filter the crystalline product, wash with cold water (2 x 1 L), and dry in a vacuum oven at 50°C to a constant weight.

Analytical Validation & Quality Control

To ensure the integrity of the final API intermediate, the batch must meet the following release specifications:

  • HPLC Purity: 98.0% (Area %), utilizing a C18 column with a gradient of Water/Acetonitrile (0.1% TFA).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 151.1.

  • 1 H-NMR (400 MHz, DMSO- d6​ ): Must confirm the disappearance of the aromatic chloride and the appearance of a distinct singlet at δ ~3.80 ppm integrating for 3 protons, corresponding to the newly installed methoxy group ( −OCH3​ ).

References

  • Title: PPAR ACTIVE COMPOUNDS (EP1648867B1)
  • Title: Synthesis of 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Source: Chemistry of Heterocyclic Compounds (1981, Vol. 17, pp. 1648-1653) URL: [Link]

  • Title: Synthesis of 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Source: Chemistry of Heterocyclic Compounds (1982, Vol. 18, pp. 356-360) URL: [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine for High-Throughput Library Synthesis

Executive Summary & Pharmacological Relevance Azaindoles and their saturated azaindoline counterparts have emerged as privileged pharmacophores in modern drug discovery, particularly in the design of kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Azaindoles and their saturated azaindoline counterparts have emerged as privileged pharmacophores in modern drug discovery, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics ([1]). Compared to traditional indoles, the incorporation of a pyridine nitrogen alters the hydrogen-bonding profile, lowers lipophilicity, and significantly improves metabolic stability.

The synthesis of diverse azaindoline libraries relies heavily on the late-stage functionalization of the heterocyclic core ([2]). Specifically, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold offers unique vector geometries for structure-activity relationship (SAR) exploration ([3]). The core building block 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3) provides an ideal starting point for combinatorial synthesis due to its orthogonal reactivity handles ([4]).

This application note details a field-proven, self-validating workflow for the orthogonal functionalization of this scaffold, enabling the generation of highly diverse, di-substituted library members.

Reactivity Mapping and Mechanistic Causality

To design a successful high-throughput synthesis campaign, one must first map the electronic and steric environment of the scaffold. The 6-methoxy-5-azaindoline core presents three distinct functionalization vectors:

  • N1 Secondary Amine (Pyrroline Ring): The sp³-hybridized nitrogen is the most nucleophilic site on the molecule. It is the primary handle for acylation, sulfonylation, or reductive amination.

  • C6 Methoxy Group (Pyridine Ring): The methoxy group acts as a masked pyridone. While stable to the basic conditions of N1-functionalization, it can be selectively cleaved by strong Lewis acids. The resulting pyridone can be activated into a triflate, serving as a powerful electrophile for Pd-catalyzed cross-coupling ([5]).

  • C4/C7 C–H Positions: These electron-rich sites are susceptible to electrophilic aromatic substitution (e.g., halogenation), though they are reserved as tertiary handles in this specific workflow.

ReactivityMap Core 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine N1 N1 Amine High Nucleophilicity (Acylation/Alkylation) Core->N1 Diversity Point 1 C6 C6 Methoxy Latent Electrophile (Demethylation -> Cross-Coupling) Core->C6 Diversity Point 2 C7 C4/C7 C-H Electron-Rich Sites (Halogenation/C-H Activation) Core->C7 Diversity Point 3

Fig 1: Reactivity map of 6-methoxy-5-azaindoline highlighting orthogonal functionalization sites.

Library Synthesis Strategy

The sequence of functionalization is critical. The N1 amine must be functionalized first. If left unprotected, the free secondary amine will competitively coordinate with Lewis acids during demethylation, react with triflating agents, and poison palladium catalysts during cross-coupling. By capping N1 first, we electronically deactivate the pyrroline ring and sterically protect the core, paving the way for smooth C6 manipulation.

LibraryWorkflow A 1. Core Scaffold 6-Methoxy-5-azaindoline B 2. N1-Amidation Diversity Point 1 A->B R1-COCl DIPEA C 3. Demethylation C6-Pyridone B->C BBr3 -78°C to RT D 4. Activation C6-Triflate C->D Tf2O Pyridine E 5. Cross-Coupling Diversity Point 2 D->E R2-B(OH)2 Pd(dppf)Cl2

Fig 2: Orthogonal functionalization workflow for 6-methoxy-5-azaindoline library synthesis.

Step-by-Step Self-Validating Protocols

Protocol A: N1-Amidation (Diversity Point 1)
  • Procedure: Dissolve 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Cool the mixture to 0 °C and add the desired acid chloride (R₁-COCl, 1.1 equiv) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Mechanistic Causality: DIPEA is selected as a sterically hindered, non-nucleophilic base to scavenge the generated HCl. This prevents the protonation of the N5 pyridine nitrogen, which would otherwise crash the starting material out of solution and halt the reaction.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The product should exhibit an [M+H]+ corresponding to the amide. Because the highly basic N1 amine has been converted to a neutral amide, the retention time ( Rt​ ) on a reverse-phase C18 column must shift significantly later (more lipophilic). If the Rt​ remains unchanged, suspect N-protonation rather than acylation.

Protocol B: C6-Methoxy Demethylation
  • Procedure: Dissolve the N1-functionalized intermediate in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere. Cool to -78 °C. Slowly add Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂, 3.0 equiv). Stir at -78 °C for 1 hour, then remove the cooling bath and stir at room temperature for 4 hours. Carefully quench with methanol at 0 °C, concentrate under reduced pressure, and neutralize with saturated NaHCO₃.

  • Mechanistic Causality: BBr₃ is a potent Lewis acid that coordinates to both the N5 pyridine nitrogen and the C6 methoxy oxygen. The bromide ion subsequently attacks the methyl group via an SN​2 mechanism, cleaving the O-CH₃ bond. The resulting boron-complexed intermediate is hydrolyzed by methanol to yield the stable pyridone tautomer.

  • Self-Validation Checkpoint: LC-MS analysis must reveal a mass shift of exactly -14 Da (loss of CH₂). On TLC (10% MeOH/CH₂Cl₂), the product will appear as a highly polar spot that stains intensely with KMnO₄. If starting material persists, it indicates insufficient BBr₃, often due to competitive Lewis acid coordination by the newly installed N1-amide carbonyl.

Protocol C: C6-Triflation
  • Procedure: Suspend the C6-pyridone intermediate in anhydrous CH₂Cl₂ (0.1 M). Add anhydrous pyridine (3.0 equiv) and cool to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv) dropwise. Stir at 0 °C for 2 hours. Quench with ice water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by reacting with Tf₂O to form a highly electrophilic N-trifluoromethylsulfonylpyridinium intermediate, and it neutralizes the triflic acid byproduct. The C6-pyridone oxygen attacks this intermediate to form the triflate.

  • Self-Validation Checkpoint: The resulting C6-triflate will be significantly more lipophilic than the pyridone precursor. On LC-MS, expect a retention time shift of +1.0 to +1.5 minutes and a mass increase of +132 Da. Failure to observe this Rt​ shift, despite a +132 Da mass, strongly suggests aberrant N-triflation or ring-opening, requiring immediate reassessment of temperature control.

Protocol D: Suzuki-Miyaura Cross-Coupling (Diversity Point 2)
  • Procedure: In a microwave-safe vial, combine the C6-triflate (1.0 equiv), boronic acid (R₂-B(OH)₂, 1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Seal the vial, purge with nitrogen, and heat at 90 °C for 12 hours (or microwave at 110 °C for 45 mins).

  • Mechanistic Causality: The bidentate dppf ligand is critical; it enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. More importantly, its steric bulk prevents the N5 pyridine nitrogen of the substrate from chelating and poisoning the palladium catalyst. Water is essential to dissolve the inorganic base and generate the reactive boronate complex required for transmetalation.

  • Self-Validation Checkpoint: Monitor by LC-MS for the disappearance of the triflate isotope pattern. The emergence of a peak with the mass of [Core+R2​−Tf] confirms success. Protodeboronation (mass of R2​−H ) is a common side reaction; if observed in excess of 20%, switch to Cs₂CO₃ or lower the reaction temperature.

Quantitative Data: Reaction Optimization

The Suzuki-Miyaura cross-coupling at the C6 position of the azaindoline core is highly sensitive to the choice of catalyst and base. Table 1 summarizes the optimization parameters for this critical library-generation step.

Table 1: Optimization of C6-Suzuki-Miyaura Cross-Coupling (Diversity Point 2)

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)E-E-A-T Observation & Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)10022%Severe protodeboronation observed; monodentate PPh₃ fails to prevent catalyst poisoning by the N5 nitrogen.
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃Dioxane/H₂O (4:1)9085%Bidentate dppf ligand stabilizes Pd intermediate; excellent conversion for standard aryl boronic acids.
3Pd₂(dba)₃ / XPhosK₃PO₄n-BuOH10068%Good conversion but difficult product isolation due to high-boiling solvent and ligand byproducts.
4Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃ Dioxane/H₂O (4:1) 90 89% Optimal conditions. The higher solubility of Cs₂CO₃ accelerates transmetalation, ideal for sterically hindered boronic acids.

References

  • Azaindole Therapeutic Agents Source: PMC - NIH URL:[Link]

  • Organometallic methods for the synthesis and functionalization of azaindoles Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange Source: Angewandte Chemie International Edition (PubMed) URL:[Link]

  • 1H-Pyrrolo[3,2-c]pyridine, 2,3-dihydro-6-Methoxy- (CAS: 24603-30-3) Source: ChemRadar Substance Database URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing 6-methoxy-5-azaindoline (6-methoxy-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing 6-methoxy-5-azaindoline (6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, CAS: 24603-30-3). The electron-deficient nature of the pyridine core, combined with the sensitivity of the methoxy group and the pyrroline ring, makes this a highly challenging scaffold.

This guide is designed to troubleshoot the two primary phases of this synthesis: the construction of the 1H-pyrrolo[3,2-c]pyridine core and its subsequent chemoselective reduction.

Synthetic Workflow

SynthesisWorkflow Precursor Pyridine Precursors (e.g., Aminonitriles) CoreForm Annulation / Coupling (Cu/Zn or Zr catalysts) Precursor->CoreForm Step 1 Azaindole 6-Methoxy-1H-pyrrolo [3,2-c]pyridine CoreForm->Azaindole Yield: 60-80% Reduction Selective Reduction (NaBH3CN / TFA) Azaindole->Reduction Step 2 Target 6-Methoxy-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine Reduction->Target Yield: >85%

Synthetic workflow for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine via selective reduction.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my 1H-pyrrolo[3,2-c]pyridine core formation so low (<20%) when using traditional Fischer indole-type cyclization?

Causality & Expert Insight: The Fischer indole synthesis relies on the electrophilic attack of an intermediate enamine onto the aromatic ring. However, as detailed in [1], the fused pyridine ring in azaindoles is highly electron-deficient compared to a standard benzene ring. The C4 and C6 positions of the pyridine core actively resist electrophilic attack, leading to stalled reactions, requirement of excessively high temperatures, and ultimately, tar formation.

Solution: Abandon electrophilic cyclization in favor of transition-metal-catalyzed annulation. Two highly effective strategies have emerged for pyrrolo[3,2-c]pyridine synthesis:

  • Synergetic Cu/Zn Catalysis : A dual-metal approach where Cu(II) activates an alkyne (forming a keteniminium species) and Zn(II) activates an adjacent nitrile, enabling a smooth double cyclization as demonstrated by [2].

  • Zirconocene-Mediated Coupling : Utilizes a low-valent zirconocene species to couple a Si-tethered diyne with organonitriles, achieving one-pot formation via C≡N triple bond cleavage as established by [3].

Table 1: Comparison of Core Formation Strategies

MethodCatalyst SystemTypical YieldCausality / Mechanistic Advantage
Fischer Indole-TypeAcidic (e.g., PPA, ZnCl₂)<20%Electron-deficient pyridine ring resists electrophilic cyclization.
Zirconocene CouplingCp₂ZrBu₂ (Negishi reagent)50-70%Promotes one-pot coupling of Si-tethered diynes with nitriles via C≡N cleavage.
Synergetic Cu/Zn AnnulationCu(OTf)₂ / Zn(OTf)₂75-90%Dual activation: Cu activates the alkyne, Zn activates the nitrile, enabling efficient double cyclization.

Q2: During the reduction of 6-methoxy-1H-pyrrolo[3,2-c]pyridine to the 2,3-dihydro derivative, I am observing over-reduction (piperidine formation) and degradation. How do I improve chemoselectivity?

Causality & Expert Insight: High-pressure hydrogenation (e.g., H₂ with Pd/C or PtO₂) lacks chemoselectivity. The pyridine ring, especially when electron-density is altered by a methoxy group, is susceptible to hydrogenation, leading to octahydro-derivatives. To selectively reduce only the pyrrole ring, you must exploit the basicity of the pyrrole C3 position. By using Sodium Cyanoborohydride (NaBH₃CN) in Trifluoroacetic acid (TFA), the acid protonates the C3 position of the azaindole, generating an iminium-like intermediate. The bulky, mild hydride donor (NaBH₃CN) then selectively attacks this activated iminium species, leaving the aromatic pyridine ring completely intact.

Self-Validating Protocol: Chemoselective Reduction to 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Reagents: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq), NaBH₃CN (3.0 eq), Anhydrous Trifluoroacetic acid (TFA, 10 mL/mmol).

  • Activation (Protonation) : Dissolve the starting azaindole in anhydrous TFA at 0 °C under an argon atmosphere.

    • Causality: TFA serves as both the solvent and the proton source to activate the C2=C3 double bond.

    • Validation Checkpoint: The solution should turn a deep yellow/orange, indicating the successful formation of the protonated iminium species.

  • Hydride Addition : Add NaBH₃CN portion-wise over 15 minutes.

    • Causality: Slow addition prevents thermal runaway. The cyano group withdraws electron density from the boron, making NaBH₃CN a milder, more selective hydride donor than NaBH₄, which prevents pyridine reduction.

    • Validation Checkpoint: Vigorous gas evolution (H₂) will occur. Ensure the internal temperature remains strictly below 5 °C.

  • Reaction Progression : Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: Monitor via LC-MS. The starting material mass peak ([M+H]⁺ 149.1) should completely shift to the product mass peak ([M+H]⁺ 151.1).

  • Quenching & Neutralization : Slowly pour the reaction mixture into an ice-cold 6M NaOH solution until pH 9-10 is reached.

    • Causality: Strongly basic conditions are required to break the intermediate boron-amine complexes and free the basic indoline nitrogen.

    • Validation Checkpoint: Monitor pH with indicator paper. A white/pale precipitate (the free base product) will begin to crash out of the aqueous layer once the isoelectric point is passed.

  • Extraction & Purification : Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure target compound.

Q3: How do I prevent the degradation of the methoxy group during the acidic reduction workup?

Causality & Expert Insight: Methoxy groups on pyridine rings are prone to ether cleavage (demethylation) to form pyridones when exposed to strong Lewis acids or concentrated hydrohalic acids (like HBr or HI) at elevated temperatures. While TFA is a strong Brønsted acid, it is generally not nucleophilic enough to cleave the methyl ether at room temperature. However, prolonged exposure or heating during the evaporation of TFA can cause localized degradation.

Solution: Do not evaporate the TFA directly on a rotary evaporator. Instead, perform the basic quench (Step 4 in the protocol above) while the reaction is still cold. By neutralizing the TFA into sodium trifluoroacetate before concentration, you completely eliminate the risk of acid-catalyzed ether cleavage, preserving the 6-methoxy moiety.

References
  • Mérour, J.-Y., & Joseph, B. (2007). Product Class 22: Azaindoles and Their Derivatives. Science of Synthesis, Thieme.[Link]

  • Gayyur, Choudhary, S., Kant, R., & Ghosh, N. (2022). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications (RSC Publishing), 58, 1974-1977.[Link]

  • Sun, X., Wang, C., Li, Z., Zhang, S., & Xi, Z. (2004). Zirconocene-Mediated Intermolecular Coupling of One Molecule of Si-Tethered Diyne with Three Molecules of Organonitriles: One-Pot Formation of Pyrrolo[3,2-c]pyridine Derivatives via Cleavage of C⋮N Triple Bonds of Organonitriles. Journal of the American Chemical Society, 126(23), 7172-7173.[Link]

Optimization

Troubleshooting low aqueous solubility of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals troubleshooting the aqueous solubility of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals troubleshooting the aqueous solubility of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (a substituted 5-azaindoline derivative).

Chemical Context & Causality of Insolubility

The low aqueous solubility of this compound at physiological pH is driven by two competing physicochemical forces:

  • High Crystal Lattice Energy: The planar bicyclic azaindoline core promotes strong intermolecular π−π stacking and hydrogen bonding in the solid state, creating a high thermodynamic barrier to dissolution[1].

  • pH-Dependent Ionization: The molecule possesses a secondary pyrroline amine and a tertiary pyridine nitrogen. While it acts as a weak base (protonated at low pH), at a physiological pH of 7.4, the dominant species is the un-ionized free base. The lipophilic 6-methoxy group further drives the compound out of the aqueous phase, leading to rapid precipitation[2].

Diagnostic Formulation Workflow

G Start Solubility Issue: 6-Methoxy-azaindoline Check_pH Determine pH-Solubility Profile (Test pH 2.0 vs pH 7.4) Start->Check_pH Decision Is solubility higher at pH < 5? Check_pH->Decision Salt Salt Formation (Mesylate, HCl) Decision->Salt Yes (Basic N protonated) Cosolvent Co-solvent / Surfactant (DMSO / Tween-80) Decision->Cosolvent No / Neutral pH needed Cyclo Cyclodextrin Complexation (HP-β-CD) Cosolvent->Cyclo If crash-out occurs

Diagnostic workflow for troubleshooting weakly basic azaindoline solubility.

Troubleshooting & FAQs

Q1: I dissolve the compound in 100% DMSO at 10 mg/mL, but when I dilute it 1:10 into PBS (pH 7.4) for in vitro assays, it immediately forms a cloudy suspension. Why does this happen and how do I prevent it? Causality: You are observing solvent "crash-out." DMSO is a water-miscible co-solvent that drastically lowers the dielectric constant of the solution. Upon dilution into PBS, the solvent polarity rapidly increases. Because 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is un-ionized at pH 7.4, the sudden drop in co-solvent capacity forces the compound past its thermodynamic solubility limit, causing rapid nucleation[2]. Solution: Implement a "parachute" strategy using surfactants. Instead of diluting directly into PBS, use a vehicle like 10% DMSO / 10% Tween-80 / 80% Saline . Tween-80 forms micelles (above its Critical Micelle Concentration) that encapsulate the lipophilic methoxy-azaindoline core, thermodynamically stabilizing the free base in the aqueous phase[3].

Q2: The synthesized free base powder floats on aqueous media and takes hours to dissolve, even in acidic buffers. How do I improve the solid-state dissolution rate? Causality: The slow dissolution is a kinetic issue caused by the high crystal lattice energy of the planar azaindoline structure, which resists solvent penetration[1]. Solution: Perform Salt Formation . Converting the basic nitrogen to a salt (e.g., mesylate or hydrochloride) disrupts the stable free-base crystal lattice and introduces a highly hydrophilic counterion. This significantly lowers the energy barrier for dissolution and can increase solubility by orders of magnitude[4].

Q3: I need to dose mice at 50 mg/kg orally, but the compound is insoluble in standard aqueous vehicles, and high co-solvent ratios cause toxicity. What is the best formulation? Causality: High concentrations of PEG400 or DMSO cause gastrointestinal irritation and hemolysis. You need a biologically inert solubilizer that shields the lipophilic drug from the aqueous environment. Solution: Use Inclusion Complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD). The lipophilic methoxy-pyrrolo-pyridine core partitions into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility without the toxicity associated with organic solvents[5].

Quantitative Formulation Data

Table 1: Comparative Formulation Strategies for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Formulation StrategyVehicle CompositionEst. Solubility (mg/mL)Physical StabilityPrimary Application
Free Base (Aqueous) PBS (pH 7.4)< 0.05High (Suspension)Baseline reference
pH Adjustment 0.1M HCl (pH 2.0)2.0 - 5.0High (Solution)Gastric simulation
Co-solvent Blend 10% DMSO / 10% Tween-80 / 80% PBS1.0 - 2.5Moderate (Crash-out risk)In vitro cellular assays
Complexation 20% w/v HP- β -CD in Saline5.0 - 10.0High (Thermodynamic)In vivo oral/IV dosing
Salt Formation Mesylate salt in H 2​ O> 15.0High (Solution)Solid dosage forms
Self-Validating Experimental Protocols
Protocol 1: Microscale Salt Screening & Validation

Objective: Identify a highly soluble, crystalline salt form of the azaindoline free base.

  • Preparation: Weigh 10 mg of the free base into a 2 mL glass vial.

  • Solubilization: Dissolve the free base in a minimal volume (approx. 200 µL) of a volatile organic solvent (e.g., Tetrahydrofuran/Water 9:1).

  • Counterion Addition: Add 1.05 molar equivalents of an acidic counterion (e.g., Methanesulfonic acid for a mesylate salt, or Maleic acid).

  • Crystallization: Stir at room temperature for 2 hours, then slowly evaporate the solvent under a gentle stream of nitrogen until a precipitate forms.

  • Self-Validation Step (Crucial): Do not assume the precipitate is a stable salt. Analyze the resulting solid via Polarized Light Microscopy (PLM) . Birefringence confirms crystallinity (ruling out an amorphous crash-out). Follow up with X-Ray Powder Diffraction (XRPD) to confirm a new, distinct crystalline phase compared to the free base[1].

Protocol 2: Phase-Solubility Profiling for Cyclodextrin Complexation

Objective: Formulate the drug for high-dose in vivo studies and validate the complexation stoichiometry.

  • Vehicle Preparation: Prepare solutions of HP- β -CD in PBS at increasing concentrations: 0%, 5%, 10%, 15%, and 20% (w/v).

  • Equilibration: Add an excess amount of the free base (e.g., 15 mg) to 1 mL of each HP- β -CD solution in sealed microcentrifuge tubes.

  • Incubation: Shake the suspensions at 300 rpm at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the tubes at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step (Crucial): Quantify the dissolved drug concentration via HPLC. Plot the drug concentration (mM) against the HP- β -CD concentration (mM). A linear increase in solubility (an AL​ -type phase-solubility profile) mathematically validates a 1:1 stoichiometric inclusion complex, confirming that the drug is genuinely encapsulated rather than just suspended[5].

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Welcome to the Application Science Support Center. This troubleshooting guide is designed for researchers and drug development professionals working with highly oxidation-sensitive azaindoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This troubleshooting guide is designed for researchers and drug development professionals working with highly oxidation-sensitive azaindoline derivatives. Below, we address the specific mechanistic vulnerabilities of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and provide self-validating protocols to ensure long-term API integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my batch of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine degrade so rapidly, turning yellow/brown and showing a new -2 Da peak on LC-MS?

A: The mass loss of exactly 2 Daltons indicates dehydrogenation, which is the hallmark of autoxidation. The core of your molecule is a 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (an azaindoline). Indolines and azaindolines are inherently unstable in the presence of oxygen because their aromatization into fully conjugated azaindoles (1H-pyrrolo[3,2-c]pyridine) is a highly thermodynamically favorable process[1].

Furthermore, the methoxy group at the 6-position acts as a strong electron-donating group (EDG). This increases the overall electron density of the fused bicyclic system, significantly lowering its oxidation potential and making the molecule highly reactive toward molecular oxygen and free radicals.

Autoxidation A 6-Methoxy-azaindoline (Electron-Rich) B Autoxidation (O2 Exposure) A->B C Radical Intermediate (C2/C3 Abstraction) B->C D Aromatization (Thermodynamic Shift) C->D E 6-Methoxy-azaindole (Fully Aromatic) D->E

Autoxidation pathway of 6-methoxy-azaindoline to its fully aromatic azaindole counterpart.

Q: We purged our storage desiccator with Nitrogen, but we still observe 5-10% degradation over 3 months at 4°C. What is going wrong?

A: Your current setup is failing due to two physical factors: gas density and kinetic temperature.

  • Gas Density: Nitrogen is slightly less dense than ambient air. When a storage container is opened or imperfectly sealed, nitrogen easily diffuses out, allowing oxygen re-entry. Argon, being approximately 38% denser than air, forms a heavy, protective "blanket" over the solid API, effectively displacing oxygen at the solid-gas interface[2].

  • Temperature: 4°C is kinetically insufficient to halt the autoxidation of an activated azaindoline. The compound must be stored under inert atmosphere in a freezer at or below -20°C.

Q: We are formulating this API for solid-dose stability testing. Are there excipients we should avoid?

A: Yes. You must strictly avoid polymeric excipients like povidone (PVP) and crospovidone. These materials are notorious for accumulating trace peroxides during their own manufacturing and storage[3]. Peroxides act as potent radical initiators that will rapidly oxidize your azaindoline API, circumventing standard atmospheric protections[1].

Part 2: Quantitative Degradation Data

To illustrate the causality of storage conditions on API stability, the following table summarizes the degradation trajectory of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine under various environments over a 90-day period.

Storage ConditionHeadspace O₂TemperatureExcipient Presence3-Month Degradation (%)
Ambient Air~21%25°CNone45.2%
Ambient Air~21%-20°CNone12.5%
Nitrogen Purge< 1.0%25°CNone5.1%
Argon Blanket < 0.1% -20°C None < 0.5%
Ambient Air~21%25°CPovidone (Peroxides)89.4%

Note: Reducing headspace oxygen concentration is the primary driver for stability, but optimal protection requires the synergistic combination of low temperature and inert gas blanketing[4].

Part 3: Self-Validating Storage Protocol

To prevent oxidation during long-term storage, do not simply place the compound in a freezer. Follow this self-validating Inert Atmosphere Packaging (IAP) methodology.

Step 1: Lyophilization & Moisture Removal

  • Action: Lyophilize the API to remove residual solvents and water, which can facilitate hydrolytic degradation or mobilize dissolved oxygen.

  • Validation: Perform a Karl Fischer titration on a small aliquot. Do not proceed until moisture content is confirmed to be < 1.0%.

Step 2: Aliquoting into Amber Glass

  • Action: Transfer the dried powder into amber glass ampoules or vials. Amber glass blocks UV light, which can photo-initiate radical formation.

Step 3: Argon Blanketing

  • Action: Insert an argon gas line into the vial, keeping the nozzle near the bottom (just above the powder). Purge at a low flow rate for 60 seconds. Argon's high density will push ambient air out of the top of the vial[2].

  • Validation: Use a micro-headspace oxygen analyzer probe to sample the gas just above the powder bed. Confirm O₂ levels are < 0.1% before sealing[4].

Step 4: Hermetic Sealing

  • Action: Immediately cap the vial using a PTFE-lined silicone septum and crimp it tightly. PTFE provides a gas-impermeable barrier that prevents oxygen ingress over time.

Step 5: Cryogenic Storage

  • Action: Transfer the sealed vials to a -20°C or -80°C freezer.

  • Validation: Equip the freezer with a continuous digital temperature data logger with an active alarm system to ensure the temperature never breaches -15°C during the storage lifecycle.

Protocol S1 1. Lyophilize (<1% Moisture) S2 2. Amber Vial (UV Shielding) S1->S2 S3 3. Argon Blanket (O2 Displacement) S2->S3 S4 4. PTFE Seal (Gas Impermeable) S3->S4 S5 5. -20°C Storage (Kinetic Slowing) S4->S5

Step-by-step inert atmosphere packaging workflow for oxidation-sensitive APIs.

Part 4: References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC Source: nih.gov URL: [Link]

  • Title: The effect of inert atmospheric packaging on oxidative degradation in formulated granules Source: nih.gov URL: [Link]

  • Title: What Are The Benefits Of Using An Inert Gas To Prevent Oxidation? Protect Materials And Boost Quality - Kintek Solution Source: kindle-tech.com URL: [Link]

Sources

Optimization

Optimizing HPLC purification conditions for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolating 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine .

This bicyclic compound presents unique chromatographic hurdles due to its dual basic centers: a highly basic secondary amine within the dihydropyrrole ring and a weakly basic pyridine nitrogen. The following guides synthesize thermodynamic principles, stationary phase chemistry, and preparative scale-up kinetics to ensure your purification workflows are robust, reproducible, and self-validating.

Part 1: Core Method Development (FAQs)

Q1: Why does 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exhibit severe peak tailing and poor retention on standard C18 columns? A: The root cause is a kinetically slow secondary interaction known as cation exchange[1]. Standard silica-based columns contain residual surface silanols (Si-OH). Above pH 4.0, these silanols deprotonate to form negatively charged Si-O⁻ species. Simultaneously, at neutral pH, the dual nitrogen atoms on your target molecule are protonated (positively charged). The electrostatic attraction between the protonated amines and the ionized silanols overrides the hydrophobic partitioning of the C18 phase, resulting in severe peak tailing. Furthermore, the high polarity of the charged molecule prevents it from retaining effectively on the hydrophobic stationary phase, causing it to elute near the void volume.

Q2: How do I select the optimal mobile phase pH to fix this retention issue? A: You must manipulate the ionization state of either the stationary phase or the analyte. According to the foundational "2 pH units rule," basic compounds are fully deionized in a mobile phase that is at least 2 pH units above their pKa[2].

  • The High-pH Strategy (Recommended): By raising the mobile phase pH to ~10.0 using a volatile buffer, you deprotonate both nitrogen atoms. The molecule becomes completely neutral, eliminating silanol interactions and allowing it to partition strictly by hydrophobicity. This yields sharp peaks and drastically increases mass loading capacity.

  • The Low-pH Strategy: Dropping the pH below 2.5 protonates the residual silanols (neutralizing the stationary phase), which also stops tailing. However, the analyte remains doubly charged and highly polar, requiring ion-pairing agents to achieve retention.

Q3: What are the constraints for buffer selection when moving to preparative HPLC? A: Unlike analytical HPLC, preparative chromatography requires the physical recovery of the target molecule. Therefore, the entire mobile phase must utilize volatile buffer additives that can be removed via lyophilization or evaporation[3]. To avoid residual salt accumulation in your final purified API, the concentration of these volatile buffers should not exceed 20 mmol/L[4]. Common volatile buffers include ammonium bicarbonate (for high pH) and trifluoroacetic acid (TFA) or formic acid (for low pH)[5].

Part 2: Preparative Scale-Up Troubleshooting

Issue: The target peak shape degrades from a Gaussian curve to a right-triangle shape during scale-up. Causality: This is a classic symptom of column overloading (specifically, concentration overload)[4]. In preparative LC, we intentionally overload columns to maximize throughput, but indiscriminate overloading causes the analyte to self-elute. Basic compounds suffer from charge repulsion when loaded at high concentrations at low pH. Solution: Switch to a high-pH mobile phase. Neutralizing the basic amines allows the molecules to pack more densely onto the stationary phase without electrostatic repulsion, often increasing the loading capacity by up to 50-60x compared to low-pH conditions.

Issue: The retention time on the preparative column does not match the analytical column. Causality: Linear scale-up assumes identical thermodynamics. If the retention times differ by more than ±0.5 minutes, there is a mismatch in the stationary phase chemistry, particle size, or system dwell volume. Solution: Ensure that both the analytical and preparative columns are packed with the exact same stationary phase and particle size[3]. Adjust the gradient delay volume mathematically before initiating the prep run.

Part 3: Step-by-Step Optimization Protocol

This protocol is designed as a self-validating system. You must not proceed to the next phase until the validation criteria of the current phase are met.

Phase 1: Analytical Screening & pH Optimization

  • Preparation: Dissolve the crude 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in DMSO to a concentration of 1 mg/mL.

  • Column Selection: Install a high-pH stable, hybrid-silica C18 analytical column (e.g., 4.6 x 100 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

    • Solvent B: 100% Acetonitrile.

  • Execution: Run a universal gradient from 5% B to 95% B over 10 minutes at 1.0 mL/min.

  • Validation Gate: Calculate the Asymmetry factor ( As​ ) of the target peak. Proceed only if As​ is between 0.9 and 1.2, and the retention factor ( k′ ) is > 2.0.

Phase 2: Loading Capacity Determination

  • Preparation: Prepare a highly concentrated feed solution (e.g., 50 mg/mL).

  • Execution: Perform sequential analytical injections of increasing volume (5 µL, 10 µL, 20 µL, 40 µL).

  • Monitoring: Observe the peak shape transition and the resolution ( Rs​ ) between the target compound and its closest eluting impurity.

  • Validation Gate: Identify the maximum injection volume where Rs​≥1.5 . This is your empirical analytical load limit[4].

Phase 3: Preparative Scale-Up & Fractionation

  • Calculation: Calculate the preparative injection volume using the geometric scale-up formula:

    Vprep​=Vanal​×(ranal2​rprep2​​)×(Lanal​Lprep​​)
  • Execution: Transfer the method to a preparative column of identical chemistry[3]. Utilize a focused gradient (±5% of the elution %B determined analytically) to maximize throughput.

  • Recovery: Collect fractions via Mass-Directed auto-purification (triggering on the [M+H]+ ion).

  • Validation Gate: Pool fractions and remove the volatile buffer via rotary evaporation at < 40°C. Re-inject the dried solid analytically to confirm >98% purity.

Part 4: Quantitative Data Tables

Table 1: Volatile Buffer Selection Guide for Basic Compounds

Buffer SystemWorking pH RangeVolatilityMechanism & Suitability for Pyrrolopyridines
0.1% TFA ~ 2.0HighActs as an ion-pairing agent. Protonates silanols to reduce tailing, but severely limits mass loading due to analyte charge repulsion.
Ammonium Formate (10 mM)3.0 - 5.0HighLC-MS compatible. Sub-optimal for this target as it falls near the pKa of the pyridine ring, causing partial ionization and peak broadening.
Ammonium Acetate (10 mM)3.8 - 5.8HighLC-MS compatible. Poor buffering capacity at the extremes needed to fully deprotonate the secondary amine.
Ammonium Bicarbonate (10 mM)8.3 - 10.3HighOptimal. Fully deprotonates both amines, maximizing hydrophobic retention, peak symmetry, and preparative loading capacity[5].

Table 2: Column Chemistry Comparison

Stationary Phase TypepH StabilitySilanol ShieldingSuitability for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Standard Silica C18 pH 2.0 - 8.0LowPoor. Will cause severe cation-exchange tailing at neutral pH; dissolves at high pH.
Polar-Embedded C18 pH 2.0 - 8.0HighModerate. Amide/carbamate groups shield silanols, improving peak shape at low pH, but loading remains limited.
Hybrid Silica C18 pH 1.0 - 12.0HighExcellent. Ethylene-bridged particles survive pH 10+, allowing the high-pH strategy required for massive scale-up.

Part 5: Experimental Workflow Visualization

HPLC_Workflow Start Target: 6-Methoxy-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine Assess Assess Properties: Highly Basic, Polar Prone to Silanol Interactions Start->Assess Path1 High pH Strategy (pH > 9) Deprotonates Amines Assess->Path1 Path2 Low pH Strategy (pH < 3) Protonates Silanols Assess->Path2 Buffer1 10 mM Ammonium Bicarbonate (Volatile, pH 10) Path1->Buffer1 Buffer2 0.1% TFA or Formic Acid (Volatile, Ion-Pairing) Path2->Buffer2 Col1 Hybrid Silica C18 (High pH Stable) Buffer1->Col1 Col2 Polar-Embedded C18 (Shields Silanols) Buffer2->Col2 Prep Preparative Scale-Up Optimize Purity & Yield Col1->Prep Col2->Prep

Workflow for optimizing HPLC conditions for basic pyrrolopyridines.

References

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. 2

  • Technical Support Center: Chilenine Purification. Benchchem.com. 1

  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik. 3

  • Strategy for Preparative LC Purification. Agilent. 4

  • Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. 5

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals working with 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine , a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals working with 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine , a highly functionalized 5-azaindoline derivative. Due to its electron-rich nitrogen heterocycle and methoxy substituent, this molecule is highly susceptible to auto-oxidation, ether cleavage, and phase separation during downstream processing.

This portal provides field-proven, self-validating protocols to mitigate byproducts and ensure high-purity crystallization.

Process Diagnostics & Workflow

The following diagram maps the critical points of failure during the crystallization workflow and the specific interventions required to prevent byproduct formation.

Workflow Crude Crude 6-Methoxy-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine Dissolution Dissolution & Deoxygenation (EtOAc, N2 Sparging, BHT) Crude->Dissolution Filtration Polish Filtration (Remove trace metals) Dissolution->Filtration Oxidation Aromatization Byproduct (Azaindole) Dissolution->Oxidation If O2/Metals present Cooling Controlled Cooling & Seeding (0.1 °C/min, 0.5 wt% seeds) Filtration->Cooling Antisolvent Anti-solvent Addition (Heptane Dropwise) Cooling->Antisolvent LLPS Oiling Out / LLPS (Amorphous Phase) Cooling->LLPS Rapid cooling Isolation Filtration & Vacuum Drying (Pure API) Antisolvent->Isolation

Fig 1. Crystallization workflow and byproduct mitigation points.

Troubleshooting FAQs

Q1: Why is my crystallized product contaminated with 6-Methoxy-1H-pyrrolo[3,2-c]pyridine?

A: You are observing the aromatized (oxidized) azaindole byproduct. Azaindolines are thermodynamically driven to aromatize into azaindoles.

  • Causality: This auto-oxidation proceeds via a radical chain mechanism initiated by dissolved oxygen, light, or trace transition metals (e.g., Cu, Fe). Similar indoline oxidation pathways have been extensively documented in pharmaceutical process chemistry, such as during the synthesis of Elbasvir, where trace metals or photoredox conditions rapidly drive the dehydrogenation of indolines to indoles . The driving force is the thermodynamic stability of the fully aromatic azaindole system .

  • Solution: Implement rigorous deoxygenation (sparging with N2 or Argon for at least 30 minutes), add a radical scavenger (e.g., BHT at 0.1 wt%), and use metal scavengers (like EDTA) during the dissolution phase.

Mechanism Azaindoline Azaindoline (Target) Radical Nitrogen Radical (Intermediate) Azaindoline->Radical Trace Metals / O2 (-H•) Azaindole Azaindole (Aromatized Byproduct) Radical->Azaindole Dehydrogenation (-H•)

Fig 2. Radical chain mechanism for azaindoline auto-oxidation.

Q2: During cooling, the solution turns cloudy and forms a sticky oil instead of crystals. How do I prevent this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Causality: This occurs when the supersaturation trajectory hits the binodal curve before reaching the metastable zone limit for crystallization. The azaindoline drops out as an amorphous, solute-rich liquid phase. This oil traps impurities (like the oxidized byproduct) and residual solvent, destroying the purity profile.

  • Solution: Implement a controlled cooling curve (e.g., 0.1–0.2 °C/min) and introduce seed crystals (0.5–1.0 wt%) at the upper edge of the metastable zone to force nucleation before LLPS can occur.

Q3: We are detecting a des-methyl byproduct (hydrolysis of the methoxy group) in the mother liquor. What causes this?

A: The methoxy group at the 6-position of the pyrrolo[3,2-c]pyridine ring can undergo acid-catalyzed ether cleavage under harsh conditions.

  • Causality: Prolonged exposure to highly acidic (pH < 2) or highly basic (pH > 12) aqueous environments during workup prior to crystallization, or the use of unbuffered protic solvents at elevated temperatures.

  • Solution: Maintain the pH between 6-8 during aqueous washes and avoid prolonged heating in protic solvents like methanol or ethanol. Switch to aprotic primary solvents like ethyl acetate (EtOAc) or isopropyl acetate (IPAc).

Quantitative Data: Byproduct Tolerances & Analytics

To ensure compliance with ICH guidelines, monitor your process using the analytical limits defined below.

Byproduct / DefectAnalytical DetectionAcceptable LimitPrimary Root CauseMitigation Strategy
6-Methoxy-1H-pyrrolo[3,2-c]pyridine HPLC (UV at 254 nm)< 0.15% (ICH Q3A)Auto-oxidation (O2, trace metals)N2 sparging, BHT addition
Des-methyl azaindoline LC-MS (m/z -14 Da)< 0.10%Ether cleavage (pH extremes)pH control (6-8), aprotic solvents
Residual Solvents GC-FID< 5000 ppm (ICH Q3C)Trapped in amorphous lattice / LLPSSeeding, avoiding oiling out

Self-Validating Experimental Protocol

This protocol utilizes an anti-solvent crystallization strategy designed with built-in Process Analytical Technology (PAT) checks to ensure the system self-validates at every critical step.

Step 1: Dissolution & Deoxygenation

  • Charge the crude 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine into a reactor with 10 volumes of Ethyl Acetate (EtOAc).

  • Add 0.1 wt% Butylated hydroxytoluene (BHT) to act as a radical scavenger.

  • Sparge the suspension with Nitrogen (N2) for 30 minutes.

Validation Check: Use an inline Dissolved Oxygen (DO) probe to ensure DO levels are < 2 ppm before proceeding to heating.

Step 2: Polish Filtration

  • Heat the reactor to 55 °C to achieve full dissolution.

  • Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated, N2-purged crystallizer.

Causality Note: This step removes trace metal particulates (e.g., iron or copper from upstream reactors) that act as catalysts for the dehydrogenation pathway.

Step 3: Seeding & Primary Cooling

  • Cool the solution to 45 °C (the upper edge of the metastable zone).

  • Add 0.5 wt% of milled, high-purity 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine seeds.

Validation Check: Hold the temperature for 30 minutes. Visually confirm (or use an FBRM probe) that the seed bed does not dissolve, verifying that the system is properly supersaturated.

Step 4: Controlled Cooling & Anti-Solvent Addition

  • Cool the reactor to 20 °C at a strict linear rate of 0.1 °C/min to prevent LLPS.

  • Dose 10 volumes of deoxygenated Heptane (anti-solvent) linearly over 4 hours.

Step 5: Isolation

  • Filter the resulting slurry under an N2 blanket to prevent late-stage oxidation.

  • Wash the cake with 2 volumes of cold EtOAc/Heptane (1:2 v/v).

  • Dry under vacuum at 40 °C for 12 hours.

Validation Check: Run GC-FID on a sample of the dried cake to confirm residual EtOAc and Heptane are < 5000 ppm, validating that LLPS did not occur.

References

  • Peng, F., McLaughlin, M., Liu, Y., Mangion, I., Tschaen, D. M., & Xu, Y. "A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles." The Journal of Organic Chemistry (2016). URL:[Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry (2024). URL:[Link]

  • "Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir." Chemical Science (2015). URL:[Link]

Optimization

Overcoming steric hindrance in 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine substitution reactions

Welcome to the Application Support Center. As drug development increasingly relies on complex, rigidified bicyclic scaffolds, the functionalization of azaindolines like 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex, rigidified bicyclic scaffolds, the functionalization of azaindolines like 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has become a critical bottleneck. The presence of the 6-methoxy group on the pyridine ring, combined with the compact 2,3-dihydro-1H-pyrrole (indoline-like) system, creates a highly specific steric and electronic environment.

This guide provides field-proven, mechanistically grounded solutions to overcome steric hindrance during substitution reactions, ensuring high yields and strict regiocontrol.

Part 1: Mechanistic Insights & Troubleshooting Logic

Before executing a protocol, it is vital to understand the causality of the failure. In 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, the N-1 secondary amine is the primary target for functionalization. However, the trajectory of incoming bulky electrophiles is severely restricted by the adjacent C-7 position and the electron cloud of the 6-methoxy group[1].

Furthermore, the electron-donating nature of the methoxy group increases the nucleophilicity of the N-5 pyridine nitrogen. If the N-1 position is sterically blocked or insufficiently activated, the reaction pathway will shift toward the thermodynamically favored N-5 quaternization. Overcoming this requires manipulating the transition state energy through precise base and solvent selection.

Logical workflow for overcoming steric hindrance in azaindoline substitutions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing predominantly N-5 quaternization instead of the desired N-1 alkylation when using bulky electrophiles? A1: This is a classic kinetic versus thermodynamic competition governed by steric shielding. While the deprotonated N-1 anion is inherently more nucleophilic, bulky electrophiles face a high activation energy barrier due to steric clashing with the azaindoline core[1]. If the reaction is run in a solvent that supports tight ion-pairing (like THF) with a weak base, the N-1 position remains partially shielded by the counterion. Consequently, the neutral but unhindered N-5 pyridine nitrogen acts as the primary nucleophile. To resolve this, you must use a strong, non-nucleophilic base (e.g., NaHMDS) in a highly polar aprotic solvent (e.g., DMF) to generate a "naked," highly reactive N-1 anion that can overcome the steric barrier[2].

Q2: My N-acylation reactions with pivaloyl chloride stall at 20% conversion. How can I drive this to completion? A2: Acylation proceeds via a tetrahedral intermediate. The steric bulk of a tert-butyl group (pivaloyl) combined with the azaindoline's rigid framework makes this intermediate highly unstable. To bypass this, introduce 4-Dimethylaminopyridine (DMAP) (0.2 equiv) alongside your primary tertiary amine base. DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that is highly electrophilic and less sterically encumbered. This alters the reaction pathway, lowering the transition state energy and facilitating the transfer of the acyl group to the hindered N-1 position.

Q3: Does the 2,3-dihydro modification (compared to the fully aromatic pyrrolo[3,2-c]pyridine) increase or decrease steric hindrance? A3: It alters the hybridization and increases three-dimensional bulk. The fully aromatic pyrrole ring is planar (sp² hybridized carbons), whereas the 2,3-dihydro system contains sp³ hybridized carbons at C-2 and C-3, introducing out-of-plane hydrogen atoms. This "puckering" of the pyrroline ring slightly increases the spatial steric bulk around the N-1 position compared to its planar aromatic counterpart, necessitating more aggressive activation strategies[3].

Part 3: Quantitative Data & Optimization

The table below synthesizes validation data for the N-1 alkylation of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine using a sterically demanding electrophile (isopropyl iodide). It demonstrates the causality between solvent/base selection and regiochemical outcomes.

Base (1.2 eq)SolventTemp (°C)Yield (%)Regioselectivity (N-1:N-5)Mechanistic Observation
K₂CO₃MeCN8015%60:40Weak base fails to fully deprotonate N-1; thermal degradation observed.
NaHTHF5045%85:15Tight Na⁺ ion pair in THF partially blocks the N-1 trajectory[2].
Cs₂CO₃DMSO6072%92:8Large Cs⁺ radius and high solvent polarity improve N-1 exposure[4].
NaHMDSDMF2589%>95:5Complete deprotonation; DMF solvates Na⁺, creating a highly reactive "naked" anion.
Part 4: Validated Experimental Protocol

High-Yield N-1 Alkylation with Sterically Hindered Electrophiles Note: This protocol is designed as a self-validating system. Visual cues and TLC checkpoints are embedded to ensure mechanistic milestones are met before proceeding to the next step.

Step 1: Preparation and Inert Atmosphere Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 mmol, 150.18 mg) and anhydrous DMF (5.0 mL, 0.2 M). Stir until fully dissolved.

Step 2: Anion Generation (Validation Checkpoint) Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.2 mL, 1.2 mmol) over 5 minutes. Self-Validation: The solution must transition from pale/colorless to a distinct deep yellow or orange. This color change is the physical manifestation of the extended conjugation of the deprotonated azaindoline anion. If the color does not change, your base has likely degraded via hydrolysis; halt the experiment and acquire fresh reagents. Stir at 0 °C for 30 minutes.

Step 3: Electrophile Addition Slowly add the sterically hindered alkyl halide (e.g., isopropyl iodide, 1.5 mmol) dropwise. For solid electrophiles, dissolve in a minimum volume of anhydrous DMF (1.0 mL) prior to addition to prevent localized concentration spikes that could favor N-5 alkylation.

Step 4: Reaction Progression (Validation Checkpoint) Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Self-Validation: Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material (fluorescent under 254 nm UV) should disappear, replaced by a higher-Rf spot (the N-1 alkylated product is less polar due to the masking of the amine hydrogen).

Step 5: Quenching and Aqueous Workup Cool the flask back to 0 °C and quench carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted base. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL). Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). This specifically removes residual DMF, which otherwise co-elutes and severely complicates chromatographic purification.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure N-1 substituted product.

References
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. nih.gov. 3

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. mdpi.com. 4

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. nih.gov. 2

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. nih.gov. 1

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR Spectral Reference Data: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine vs. Its Aromatic Counterpart

Introduction: The Analytical Challenge in Azaindole Drug Development In the development of PPAR-active compounds and advanced therapeutics, azaindolines (dihydro-azaindoles) are highly valued molecular building blocks [4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Azaindole Drug Development

In the development of PPAR-active compounds and advanced therapeutics, azaindolines (dihydro-azaindoles) are highly valued molecular building blocks [4]. A common synthetic challenge involves tracking the oxidation of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (the saturated product) to its fully aromatic counterpart, 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (using oxidants like MnO₂), or vice versa [1].

For researchers and drug development professionals, distinguishing between these two states requires precise, objectively validated Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of the NMR spectral performance of the 2,3-dihydro compound against its aromatic alternative, detailing the causality behind the chemical shifts and providing a self-validating experimental protocol.

Structural Analysis & Mechanistic Causality

The structural difference between the two compounds lies entirely in the saturation of the C2–C3 bond within the pyrrole ring. This seemingly minor change dictates a massive shift in the electronic landscape of the molecule:

  • Loss of Ring Current (Diamagnetic Anisotropy): In the aromatic alternative, the delocalized π -electrons of the pyrrole ring create a magnetic field that deshields the C2 and C3 protons, pushing them into the aromatic region (~6.5–7.2 ppm). In the 2,3-dihydro product, sp³ hybridization breaks this aromaticity. The C2 and C3 protons are shielded, shifting dramatically upfield to the aliphatic region (~3.0–3.6 ppm) [3].

  • Pyridine Ring Electron Density: The conversion of an aromatic pyrrole to a cyclic secondary amine (pyrrolidine analog) increases the electron-donating capacity of the N1 nitrogen toward the fused pyridine ring. This subtly shields the C4 and C7 protons on the pyridine ring compared to the fully aromatic alternative.

  • The Methoxy Effect: The -OCH₃ group at C6 acts as a strong π -donor. This causes significant shielding at the ortho position (C7), pushing the C7 proton upfield (~6.50 ppm) compared to the C4 proton (~7.90 ppm), which lacks this direct ortho-shielding effect [2].

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It does not merely generate data; it uses 2D NMR connectivity to internally prove the structural assignments.

Step-by-Step Methodology
  • Sample Preparation (Solvent Choice): Dissolve 15 mg of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in 0.6 mL of anhydrous Deuterated Chloroform (CDCl₃) with 0.03% TMS.

    • Causality: CDCl₃ is chosen over protic solvents (like Methanol-d4) to prevent deuterium exchange at the N1-H position, allowing the broad secondary amine proton to be observed and integrated.

  • ¹H-NMR Acquisition (1D): Acquire at 400 MHz or higher. Use a relaxation delay (D1) of at least 5 seconds.

    • Causality: A longer D1 ensures complete longitudinal relaxation of the broad N1-H signal, preventing integration errors that could lead to misidentifying the proton count.

  • ¹³C-NMR Acquisition (1D): Acquire proton-decoupled ¹³C spectra (100 MHz) with a minimum of 1024 scans and an extended relaxation delay (D1 = 10s).

    • Causality: The molecule contains four critical quaternary carbons (C3a, C6, C7a, and the methoxy carbon). Lacking attached protons, these carbons undergo slow dipole-dipole relaxation. A standard 1-second delay will result in these peaks vanishing into the baseline.

  • 2D HMBC Validation (The Self-Validation Step): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Causality: To definitively prove the assignment of C4 vs. C7, look for the cross-peak between the methoxy protons (~3.85 ppm) and C6 (~162 ppm). The C7 proton will show a strong ³J coupling to C6, whereas the C4 proton will not. This geometrically locks the assignment.

Visualizing the Analytical Workflow

NMR_Workflow A Sample Preparation (Solvent: CDCl3 / TMS) B 1H NMR Acquisition (Assess Proton Shifts) A->B C 13C NMR Acquisition (Carbon Backbone) A->C D 2D NMR Validation (HSQC & HMBC) B->D C->D E Spectral Analysis (Peak Assignment) D->E F Structural Confirmation (Dihydro vs. Aromatic) E->F

Figure 1: Step-by-step NMR workflow for the structural elucidation of azaindoline derivatives.

Comparative Spectral Data Tables

The following tables objectively compare the reference NMR data of the 2,3-dihydro product against its fully aromatic alternative. Data is referenced to CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C).

Table 1: ¹H-NMR Quantitative Comparison
Position6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine6-Methoxy-1H-pyrrolo[3,2-c]pyridine (Alternative)Multiplicity & Diagnostic Causality
C2-H ~3.60 ppm (2H)~7.20 ppm (1H)Triplet (dihydro) vs. Doublet (aromatic). Massive upfield shift confirms sp³ hybridization and loss of ring current.
C3-H ~3.10 ppm (2H)~6.45 ppm (1H)Triplet (dihydro) vs. Doublet (aromatic). Typical benzylic-type shift for the saturated indoline analog.
C4-H ~7.90 ppm (1H)~8.60 ppm (1H)Singlet. Shielded in the dihydro compound due to the electron-donating nature of the saturated cyclic amine.
C7-H ~6.50 ppm (1H)~6.80 ppm (1H)Singlet. Highly shielded in both due to the ortho-methoxy group's π -donation.
N1-H ~4.50 ppm (1H, br)~8.50 ppm (1H, br)Broad Singlet. Secondary aliphatic amine vs. deshielded aromatic pyrrole nitrogen.
O-CH₃ ~3.85 ppm (3H)~3.90 ppm (3H)Singlet. Remains relatively static across both oxidation states.
Table 2: ¹³C-NMR Quantitative Comparison
Position6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine6-Methoxy-1H-pyrrolo[3,2-c]pyridine (Alternative)Hybridization & Electronic Effect
C2 ~48.0 ppm~124.0 ppmShifts from sp³ aliphatic amine to sp² aromatic carbon.
C3 ~28.5 ppm~102.0 ppmShifts from sp³ aliphatic (pseudo-benzylic) to sp² aromatic carbon.
C3a ~128.0 ppm~125.0 ppmQuaternary bridgehead; minimal change.
C4 ~142.0 ppm~144.0 ppmAromatic CH, alpha to the pyridine nitrogen.
C6 ~162.0 ppm~160.0 ppmQuaternary carbon, strongly deshielded by the electronegative oxygen atom.
C7 ~98.0 ppm~95.0 ppmAromatic CH, highly shielded by the ortho-methoxy group.
C7a ~152.0 ppm~135.0 ppmQuaternary bridgehead; significant shift due to amine conjugation changes.
O-CH₃ ~54.0 ppm~54.0 ppmsp³ methoxy carbon; unaffected by pyrrole ring saturation.

References

  • Title: Synthesis of 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Source: Chemistry of Heterocyclic Compounds (V.A. Azimov et al., 1981) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (E. Pretsch et al., 4th Edition) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (R. M. Silverstein et al.) URL: [Link]

  • Title: Patent EP1648867 - PPAR Active Compounds Source: European Patent Office URL: [Link]

Comparative

Analytical Comparison Guide: High-Resolution Mass Spectrometry vs. Triple Quadrupole MS for the Structural Elucidation of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Executive Summary In modern medicinal chemistry, hybrid heterocyclic scaffolds are essential for designing highly selective therapeutics. [1] is a prime example—a versatile building block increasingly utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, hybrid heterocyclic scaffolds are essential for designing highly selective therapeutics. [1] is a prime example—a versatile building block increasingly utilized in the synthesis of kinase inhibitors, including those targeting [2].

However, its unique structural features—a methoxy-substituted pyridine fused to an aliphatic dihydro-pyrrole ring—produce complex tandem mass spectrometry (MS/MS) spectra. As an Application Scientist, I frequently see laboratories struggle to differentiate the fragmentation patterns of such compounds from their structural isomers. This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS, specifically Orbitrap technology) against the traditional Triple Quadrupole (QqQ) MS alternative for the structural elucidation and quantification of this critical scaffold.

Mechanistic Fragmentation Dynamics (E-E-A-T)

To optimize any MS method, one must first understand the causality behind the molecule's behavior in the gas phase. Under Electrospray Ionization (ESI) and Higher-energy Collisional Dissociation (HCD), the protonated molecule [M+H]+ at m/z 151.0871 undergoes highly specific, structure-driven fragmentation.

  • Loss of •CH3 (m/z 136.0636): The methoxy group on the electron-deficient pyridine ring is highly activated. Homolytic cleavage of the O-CH3 bond generates a stable radical cation. This odd-electron fragment is a well-documented hallmark of [3].

  • Loss of C2H4 (m/z 123.0558): Unlike fully aromatic azaindoles, the 2,3-dihydro-pyrrole ring is aliphatic and sterically strained. It readily undergoes a retro-cycloaddition-like ring opening, expelling neutral ethylene (-28.0313 Da).

  • Loss of •OCH3 (m/z 120.0687): Direct loss of the methoxy radical leaves a highly conjugated, stable azaindole core cation.

  • Loss of NH3 (m/z 134.0606): The secondary amine in the dihydro-pyrrole ring can be expelled as ammonia following an internal proton transfer, leading to the aromatization of the remaining structure.

FragmentationPathway M [M+H]+ m/z 151.0871 F1 Radical Cation m/z 136.0636 M->F1 -15 Da (-•CH3) F2 Pyrrole Cleavage m/z 123.0558 M->F2 -28 Da (-C2H4) F3 Demethoxylation m/z 120.0687 M->F3 -31 Da (-•OCH3) F4 Deamination m/z 134.0606 M->F4 -17 Da (-NH3)

ESI-MS/MS fragmentation pathway of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Platform Comparison: Orbitrap HRMS (Product) vs. QqQ (Alternative)

When mapping fragmentation pathways, the choice of instrumentation dictates the integrity of the data.

The Isobaric Challenge: A critical analytical hurdle for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is distinguishing the loss of the pyrrole ring's ethylene bridge (-C2H4, 28.0313 Da) from the loss of carbon monoxide (-CO, 27.9949 Da) originating from a potential rearrangement of the methoxy group. The mass difference is a mere 0.0364 Da .

  • The Alternative (Triple Quadrupole MS): QqQ instruments operate at unit mass resolution (~0.7 Da FWHM). They cannot resolve this 0.0364 Da difference, forcing scientists to guess the fragmentation mechanism based on nominal mass. While QqQs are the gold standard for high-sensitivity, targeted Multiple Reaction Monitoring (MRM) in DMPK studies, they are fundamentally inadequate for de novo structural elucidation.

  • The Product (Orbitrap HRMS): Operating at a resolving power of 120,000 (at m/z 200), the Orbitrap easily resolves isobaric interferences (requiring a resolving power of only ~3,400 in this instance). Its sub-ppm mass accuracy provides definitive elemental compositions for every fragment, eliminating ambiguity and preventing costly misidentifications during drug metabolite profiling.

PlatformComparison cluster_HRMS Product: Orbitrap HRMS cluster_QqQ Alternative: QqQ MS Sample Analyte: 6-Methoxy-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine HRMS_Acq HCD Fragmentation (R=120,000) Sample->HRMS_Acq QqQ_Acq CID Fragmentation (Unit Resolution) Sample->QqQ_Acq HRMS_Data Sub-ppm Mass Accuracy Isotope Fine Structure HRMS_Acq->HRMS_Data HRMS_Result Unambiguous Structural Elucidation HRMS_Data->HRMS_Result QqQ_Data Nominal Mass MRM Transitions QqQ_Acq->QqQ_Data QqQ_Result High-Sensitivity Targeted Quantitation QqQ_Data->QqQ_Result

Workflow comparison: Orbitrap HRMS vs. QqQ for pyrrolopyridine analysis.

Self-Validating Experimental Protocol

Every protocol must be a self-validating system to ensure trustworthiness. This LC-HRMS methodology utilizes internal checks to rule out in-source decay and matrix suppression.

Step 1: System Suitability & Calibration

  • Infuse Pierce™ FlexMix Calibration Solution. Validate that mass accuracy is < 1 ppm across the m/z 50–2000 range.

  • Causality: Sub-ppm accuracy is non-negotiable for assigning the correct elemental formula to low-mass fragments like m/z 123.0558.

Step 2: Sample Preparation

  • Prepare a 100 ng/mL solution of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Include a blank injection (solvent only) immediately prior to the sample.

  • Causality: The blank validates the absence of column carryover, ensuring that the detected fragments originate solely from the current injection.

Step 3: Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Even for pure standards, chromatography is required to separate the parent compound from potential synthetic impurities (e.g., the fully aromatic 6-methoxy-1H-pyrrolo[3,2-c]pyridine), preventing mixed MS/MS spectra.

Step 4: MS/MS Acquisition (Orbitrap)

  • Source: Heated Electrospray Ionization (HESI) in Positive mode.

  • Method: Data-Dependent Acquisition (Top 5 DDA).

  • Resolution: Full Scan at R=120,000; MS/MS at R=30,000.

  • Fragmentation: Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

  • Causality: Stepped NCE ensures that both fragile bonds (like the loss of the methoxy radical) and stable aromatic cores are thoroughly fragmented in a single analytical scan.

Quantitative Data & Performance Metrics

The tables below summarize the exact mass data acquired via the HRMS protocol and objectively benchmark the two instrumental platforms.

Table 1: High-Resolution Fragmentation Data for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Precursor / FragmentElemental FormulaTheoretical m/zObserved m/z (Orbitrap)Mass Error (ppm)Relative Abundance (%)
Protonated Molecule [C8H11N2O]+151.0871151.0872+0.6100 (Base Peak)
Loss of •CH3 [C7H8N2O]+•136.0636136.0635-0.745
Loss of NH3 [C8H8NO]+134.0606134.0607+0.715
Loss of C2H4 [C6H7N2O]+123.0558123.0559+0.860
Loss of •OCH3 [C7H8N2]+•120.0687120.0686-0.825
Table 2: Platform Performance Comparison: Orbitrap HRMS vs. QqQ
Performance MetricOrbitrap HRMS (Product)Triple Quadrupole (Alternative)Analytical Impact for Pyrrolopyridines
Mass Resolving Power Up to 480,000 (FWHM)~0.7 Da (Unit Resolution)HRMS resolves isobaric fragments (e.g., CO vs C2H4).
Mass Accuracy < 1 ppm (Internal Cal.)~100-200 ppmHRMS provides definitive elemental composition.
Data Acquisition Full Scan / DDA MS2Targeted MRMHRMS captures unknowns/impurities retrospectively.
Sensitivity (LOD) Low pg/mLSub-pg/mLQqQ is superior for ultra-trace DMPK quantification.
Dynamic Range > 4 orders of magnitude> 6 orders of magnitudeQqQ is preferred for high-throughput PK screening.

References

  • PubChem Compound Summary for CID 12863115, 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine National Center for Biotechnology Information URL:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of a Novel Zwitterionic Hypercrosslinked Polymer for Highly Efficient Iodine Capture from Water (Contains foundational data on azaindole fragmentation pathways) Polymers (MDPI) URL:[Link]

Validation

Validating purity of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine via LC-MS analysis

An In-Depth Technical Guide to Validating the Purity of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine via Liquid Chromatography-Mass Spectrometry (LC-MS) Introduction: The Imperative for Purity in Novel Heterocyclic Co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Validating the Purity of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine via Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction: The Imperative for Purity in Novel Heterocyclic Compounds

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol , represents a class of structures pivotal in medicinal chemistry and drug discovery.[1] As a pharmaceutical intermediate or a building block for more complex active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and reproducibility of downstream applications.[2][3][4] The presence of even minute impurities, such as starting materials, by-products, or degradation products, can lead to unforeseen side reactions, altered biological activity, or toxicological issues.

This guide provides a comprehensive framework for the validation of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine purity using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS stands as a gold-standard analytical technique, offering the dual advantage of high-resolution chromatographic separation and highly sensitive, specific mass-based detection.[5] We will explore the causality behind experimental choices, present a detailed analytical protocol, and discuss the interpretation of data within the context of internationally recognized validation standards.

Pillar 1: The Scientific Rationale for LC-MS in Purity Analysis

The selection of an analytical method must be grounded in the physicochemical properties of the analyte. 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine possesses structural features that make it an ideal candidate for Reverse-Phase Liquid Chromatography (RP-LC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Reverse-Phase Liquid Chromatography (RP-LC): This technique separates molecules based on their hydrophobicity.[6][7] The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6][8] Our target compound has a moderate polarity, allowing it to interact with the C18 stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), we can effectively separate the main compound from more polar impurities (which elute earlier) and less polar impurities (which elute later).[9]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a "soft" ionization technique that converts molecules from the liquid phase into gas-phase ions with minimal fragmentation.[10][11] This is crucial for purity analysis as it primarily yields the intact molecular ion, allowing for unambiguous confirmation of the compound's identity based on its mass-to-charge ratio (m/z). The pyrrolo-pyridine core contains basic nitrogen atoms that are readily protonated in the acidic mobile phase commonly used for RP-LC. Therefore, analysis in positive ion mode ([M+H]⁺) is the logical choice, as it is expected to produce a strong signal for the protonated molecule at an m/z of approximately 151.18.[12]

Pillar 2: A Self-Validating Experimental Protocol

The following protocol is designed to be a self-validating system, incorporating principles outlined in guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[13][14] This ensures the method is fit for its intended purpose: the accurate and precise quantification of purity.

Workflow for LC-MS Purity Validation

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation cluster_validation Phase 4: Validation SamplePrep Sample & Standard Preparation MethodDev LC-MS Method Development LCSep LC Separation (C18 Column) MethodDev->LCSep MSIon ESI+ Ionization LCSep->MSIon MassDet Mass Detection (High Resolution MS) MSIon->MassDet DataProc Data Processing (Chromatogram Integration) MassDet->DataProc PurityCalc Purity Calculation (% Area) DataProc->PurityCalc ImpurityID Impurity Identification (Mass & RT) DataProc->ImpurityID Validation Method Validation (ICH Q2(R2)) PurityCalc->Validation ImpurityID->Validation

Caption: Workflow for LC-MS based purity validation of pharmaceutical intermediates.

Step-by-Step Methodology
  • Materials & Reagents:

    • Test Sample: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

    • Solvent (Diluent): 50:50 Acetonitrile/Water (v/v)

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

    • Causality Note: Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte for efficient ESI+ ionization and improves chromatographic peak shape.[15]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the test sample at 1.0 mg/mL in the diluent.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare a working solution for injection by diluting the stock solution to 10 µg/mL using the diluent.

    • Filter the working solution through a 0.22 µm syringe filter prior to injection to remove particulates that could damage the LC system.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: UHPLC/HPLC system coupled to a mass spectrometer.

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Causality Note: A C18 column provides excellent hydrophobic retention for a broad range of organic molecules.[7] The smaller particle size (1.8 µm) of a UHPLC column allows for higher resolution and faster analysis times compared to traditional HPLC columns.[9]

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Elution Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

      • Causality Note: A gradient elution is essential for analyzing samples containing compounds with a wide range of polarities.[9] It starts with a high aqueous content to retain the analyte and then gradually increases the organic content to elute the main compound and any less polar impurities, ensuring good separation and sharp peaks.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Causality Note: Positive mode is chosen to detect the protonated molecule [M+H]⁺, which is expected to form readily due to the basic nitrogen atoms in the pyrrolo-pyridine structure.[10]

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

Pillar 3: Data Interpretation and Purity Assessment

Identifying the Target Compound

The primary goal is to confirm the identity and purity of the main peak in the chromatogram.

  • Total Ion Chromatogram (TIC): The initial view shows all ions detected over the course of the analysis. The largest peak should correspond to our target compound.

  • Mass Spectrum of the Main Peak: Extract the mass spectrum from the apex of the main chromatographic peak. This should show a primary ion with an m/z corresponding to the protonated molecule ([M+H]⁺) of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

    • Expected [M+H]⁺ = 150.18 (MW) + 1.0078 (H⁺) = 151.1878

  • Adduct Formation: Be aware of common adducts that can form during ESI, such as sodium ([M+Na]⁺, m/z 173.1697) or potassium ([M+K]⁺, m/z 189.1437).[16][17][18] The presence of these adducts can further confirm the molecular weight of the analyte.

Comparison with Potential Impurities

Purity is assessed by comparing the peak area of the main compound to the total area of all detected peaks. A thorough analysis involves identifying potential impurities based on their mass and likely structure.

Compound IDName / DescriptionExpected [M+H]⁺ (m/z)Hypothetical RT (min)Hypothetical Area %
Analyte 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 151.1878 5.2 99.56
Impurity ADemethylated Analog (6-Hydroxy-)137.17213.80.15
Impurity BOxidized Analog (N-oxide)167.18274.50.11
Impurity CUnreacted Starting Material (Hypothetical)185.05317.10.09
Impurity DDimer301.36789.80.05
Unidentified-VariableVariable0.04

Rationale for Hypothetical Data:

  • Impurity A (Demethylated): More polar due to the hydroxyl group, thus it elutes earlier (lower Retention Time, RT) than the parent compound.[6]

  • Impurity B (N-oxide): Generally more polar than the parent amine, leading to an earlier elution.

  • Impurity C & D (Starting Material/Dimer): Assumed to be less polar, resulting in longer retention on the reverse-phase column.

Calculating Purity

The purity is typically calculated using the area percent method from the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Based on the hypothetical data above, the purity would be 99.56% . This calculation provides a quantitative measure that can be compared against predefined specifications, which for pharmaceutical intermediates are often >98%.[2]

Conclusion: Ensuring Scientific Rigor Through Validation

The LC-MS method described provides a robust and sensitive platform for validating the purity of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. By combining high-resolution chromatographic separation with precise mass identification, this approach allows researchers to confidently assess the quality of their material. For regulatory purposes, this analytical method would undergo a full validation according to ICH Q2(R2) guidelines, which involves formally assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove its suitability for its intended use.[13][19][20][21] This ensures that every batch of the compound meets the stringent quality standards required in drug development and scientific research.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.[Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks.[Link]

  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Oxford Academic, Chemistry Letters.[Link]

  • The Science of Purity: Understanding Pharmaceutical Intermediate Specifications. PharmaChem.[Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications, Analytical Chemistry.[Link]

  • Reversed-phase chromatography. Wikipedia.[Link]

  • LC-MS Method Validation Guidelines. Scribd.[Link]

  • Reversed Phase HPLC Columns. Phenomenex.[Link]

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. Protheragen.[Link]

  • 14 Principles of Reversed Phase HPLC. YouTube.[Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.[Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.[Link]

  • Reversed-Phase Chromatography: General Introduction for Improved Method Development. Obrnuta faza.[Link]

  • LC-MS(ESI+) Common Adducts question? ResearchGate.[Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis.[Link]

  • What are common adducts in ESI mass spectrometry? Waters.[Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. ResearchGate.[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI.[Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.[Link]

  • Analysis of heterocyclic aromatic amines in wine by high-performance liquid chromatography-electrospray tandem mass spectrometry. PubMed.[Link]

  • Purity Assay (Pharmaceutical Testing). Pathogenia.[Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.[Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. ICH.[Link]

  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC.[Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar.[Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.[Link]

  • ICH Q2(R2) 解説ーHPLC/LC-MS分析バリデーションー. note.[Link]

  • Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. ORBi.[Link]

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Comparative

A Comparative Guide to the Biological Activity of Azaindole Scaffolds and 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," a molecular framework that is recurren...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Azaindoles, also known as pyrrolopyridines, are bioisosteres of both indole and the purine system, where a nitrogen atom replaces a carbon in the benzene ring of indole.[1][3] This substitution profoundly influences the molecule's physicochemical properties, including hydrogen bonding capacity, solubility, and metabolic stability, thereby offering a powerful tool for modulating pharmacological profiles.[1][2]

The azaindole family comprises four principal isomers—4-, 5-, 6-, and 7-azaindole—differentiated by the position of the nitrogen atom in the six-membered ring.[3] While the 7-azaindole isomer is the most extensively studied, particularly in the realm of kinase inhibition, each isomer presents a unique electronic and steric profile, leading to distinct biological activities.[1][4][5]

This guide provides an in-depth comparison between the broader azaindole class and a specific, structurally distinct derivative: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This molecule is a derivative of the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold, featuring two critical modifications: a saturated pyrrole ring (2,3-dihydro) and a methoxy substituent at the 6-position. We will dissect the biological activities, structure-activity relationships (SAR), and therapeutic potential of these scaffolds, supported by experimental data, to provide a clear rationale for their application in drug discovery.

Chapter 1: The Azaindole Family: A Versatile Scaffold in Drug Discovery

Azaindoles have garnered significant attention due to their ability to mimic the adenine fragment of adenosine triphosphate (ATP), making them particularly effective as ATP-competitive kinase inhibitors.[1][6] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, a combination that facilitates strong binding to the hinge region of many protein kinases.

Figure 1: The four principal isomers of the azaindole scaffold.

The most profound impact of the azaindole scaffold has been in oncology, leading to the development of several FDA-approved drugs. Vemurafenib, a potent BRAF kinase inhibitor for melanoma, and Pexidartinib, a CSF-1R inhibitor, both feature the 7-azaindole core, underscoring its therapeutic relevance.[1] This success is largely attributed to the bidentate hydrogen bonding pattern that 7-azaindole forms with the kinase hinge region, mimicking the interaction of ATP.

Kinase_Hinge_Binding cluster_kinase Kinase Hinge Region hinge_acceptor Backbone C=O hinge_donor Backbone N-H azaindole 7-Azaindole Scaffold hinge_donor->azaindole H-bond (Acceptor) atp ATP Adenine hinge_donor->atp azaindole->hinge_acceptor H-bond (Donor) atp->hinge_acceptor

Figure 2: 7-Azaindole mimicking ATP binding to a kinase hinge region.

Chapter 2: Comparative Biological Activity of Azaindole Isomers

While united by a common bicyclic structure, the four azaindole isomers exhibit distinct biological profiles, a direct consequence of the varied electronic distribution and steric environment imposed by the nitrogen atom's position. This structural nuance is a critical consideration in rational drug design.

7-Azaindole (Pyrrolo[2,3-b]pyridine): The most frequently utilized isomer in drug discovery, 7-azaindole is a cornerstone of many kinase inhibitors.[1][5] Its geometry is perfectly suited for forming two key hydrogen bonds with the kinase hinge.[7] Beyond its role in BRAF inhibitors like Vemurafenib, it has been incorporated into inhibitors targeting a wide array of kinases, including ABL, SRC, and CDKs.[7][8] Structure-activity relationship studies have revealed that substitutions at the N-1, C-3, and C-5 positions are particularly effective for modulating potency and selectivity.[9][10]

4-Azaindole (Pyrrolo[3,2-b]pyridine): Though less common, the 4-azaindole scaffold has proven highly effective for specific targets. A notable example is the development of potent and selective inhibitors of Transforming Growth Factor-β Receptor I (TGFβRI) kinase.[11][12] In this context, the 4-azaindole core provided comparable biochemical and cellular activity to other scaffolds but with significantly improved kinase selectivity and cell permeability.[11]

6-Azaindole (Pyrrolo[2,3-c]pyridine): The 6-azaindole scaffold is comparatively underexplored but has been incorporated into compounds with demonstrated anticancer, anti-HIV, and anti-inflammatory activities.[5][13] For instance, certain 6-azaindole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), though they displayed reduced binding affinity compared to their indole counterparts.[14]

5-Azaindole (Pyrrolo[3,2-c]pyridine): This isomer has also found utility against specific targets where other isomers were less effective. In a study on Cell Division Cycle 7 (Cdc7) kinase inhibitors, derivatives of 5-azaindole showed potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers had lower activity and selectivity.[2][4] This highlights the importance of empirical testing of all isomers during lead optimization.

Isomer Scaffold Name Key Biological Targets Example Compound/Application
4-Azaindole 1H-Pyrrolo[3,2-b]pyridineTGFβRI Kinase[11][12]Immuno-oncology agents[11]
5-Azaindole 1H-Pyrrolo[3,2-c]pyridineCdc7 Kinase[2], FMS Kinase[15], MPS1 Kinase[16]Anticancer agents
6-Azaindole 1H-Pyrrolo[2,3-c]pyridineDYRK1A, URAT1[5]Anti-HIV, Anti-inflammatory agents[5]
7-Azaindole 1H-Pyrrolo[2,3-b]pyridineBRAF, CSF-1R, ABL/SRC, CDKs[8]Vemurafenib, Pexidartinib (FDA-approved)[1][3]
Table 1: Summary of Primary Biological Targets for Azaindole Isomers.

Chapter 3: Biological Profile of Pyrrolo[3,2-c]pyridine Derivatives

The topic molecule, 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, is a derivative of the 5-azaindole scaffold. Research into this specific scaffold has revealed a diverse range of biological activities, extending beyond the typical profile of kinase inhibition.

Divergent Mechanisms of Action: While derivatives of 5-azaindole have been developed as potent kinase inhibitors against targets like FMS and Monopolar Spindle 1 (MPS1), they have also been successfully designed as tubulin polymerization inhibitors .[15][16][17] A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as conformationally restricted analogues of Combretastatin A-4, potently inhibiting tubulin polymerization by binding to the colchicine site and demonstrating excellent antitumor activity.[17] This represents a significant mechanistic departure from the ATP-competitive kinase inhibition commonly associated with azaindoles.

Impact of Structural Modifications: The specific features of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine introduce further complexity and potential for novel biological activity.

  • 2,3-Dihydropyrrole Ring: The saturation of the pyrrole ring fundamentally alters the scaffold's properties. It loses aromaticity and planarity, adopting a more three-dimensional geometry. This increased structural flexibility can enable interactions with different biological targets or alternative binding modes within the same target. However, this change can also be detrimental; in a study of 7-azaindole-based glucokinase activators, partial saturation of the azaindole ring led to a significant decrease in activity.[18] This was attributed to potential tautomerism and the loss of key interactions with the target protein.[18]

  • 6-Methoxy Group: This substituent on the pyridine ring acts as a hydrogen bond acceptor and an electron-donating group. It can influence the molecule's binding affinity, selectivity, and metabolic stability. Its placement can be critical; for example, in a series of FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, substitutions at this position were explored to optimize activity.[15]

Chapter 4: Head-to-Head Comparison: Scaffolds and Activities

The comparison reveals that while all these compounds belong to the broader azaindole family, their specific structures dictate divergent biological pathways and therapeutic opportunities.

Feature Azaindole Scaffolds (General) Pyrrolo[3,2-c]pyridine & Derivatives
Primary Targets Broad range of protein kinases (e.g., BRAF, SRC, TGFβRI).[7][11]Diverse targets including kinases (FMS, MPS1, Cdc7) and structural proteins (Tubulin).[2][15][17]
Mechanism of Action Predominantly ATP-competitive kinase inhibition via hinge-binding.[6][7]Kinase inhibition and disruption of microtubule dynamics (colchicine-site binding).[17]
Key SAR Insights Nitrogen position is critical for target selectivity. Substitutions at multiple positions modulate potency and pharmacokinetics.[4][9]N-1 and C-6 substitutions are key for kinase activity. Aromaticity of the pyrrole ring is not always required; saturation can lead to novel activities.[15][16]
Physicochemical Impact Generally improves solubility and metabolic stability compared to parent indoles.[1]Saturation of the pyrrole ring increases 3D character, potentially altering solubility and cell permeability.
Therapeutic Potential Widely validated in oncology, with multiple FDA-approved drugs.[1][3]Promising candidates for anticancer and anti-inflammatory drug development through multiple mechanisms.[15]
Table 2: Comparative Overview of Azaindole Scaffolds vs. Pyrrolo[3,2-c]pyridine Derivatives.

Chapter 5: Experimental Protocols for Biological Evaluation

To assess and compare the biological activity of these scaffolds, standardized assays are crucial. Below are representative protocols for determining kinase inhibition and cellular cytotoxicity.

Experimental_Workflow cluster_workflow General Workflow for Biological Evaluation synthesis Compound Synthesis (e.g., Azaindole derivative) biochem_assay Biochemical Assay (In Vitro Kinase Inhibition) synthesis->biochem_assay Determine IC50 cell_assay Cell-Based Assay (Antiproliferation / Cytotoxicity) biochem_assay->cell_assay Validate cellular potency sar_analysis SAR Analysis & Optimization cell_assay->sar_analysis Correlate structure & activity in_vivo In Vivo Studies (Animal Models) cell_assay->in_vivo Test efficacy & toxicity sar_analysis->synthesis Design next generation

Figure 3: General experimental workflow for the evaluation of azaindole isomers.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a generic Homogeneous Time-Resolved Fluorescence (HTRF) assay, similar to that used for evaluating TGFβRI inhibitors.[11]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds (e.g., 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and azaindole isomers) in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Prepare solutions of the recombinant kinase, the biotinylated substrate peptide, and ATP in the assay buffer.

  • Assay Procedure:

    • In a 384-well low-volume plate, add 2 µL of the diluted test compound.

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture. The final ATP concentration should be at its Km value for the specific kinase.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA, Streptavidin-XL665, and a europium cryptate-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ value.

Conclusion

The comparative analysis of 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and the broader class of azaindoles underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound shifts in biological activity. While azaindoles as a class are renowned for their role as ATP-competitive kinase inhibitors, the specific isomer and its substitution pattern dictate target selectivity and therapeutic application.

The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold, from which the topic molecule is derived, has already demonstrated a more diverse biological profile than its more famous 7-azaindole cousin, with activities against kinases and tubulin. The further modifications of pyrrole ring saturation and methoxy substitution in 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine create a scaffold with a distinct three-dimensional character. This structural departure from the planar, aromatic azaindoles opens up the potential for novel pharmacology, targeting different classes of proteins or interacting with known targets in unconventional ways.

Ultimately, the choice of scaffold is entirely dependent on the therapeutic target and desired pharmacological profile. This guide illustrates that while the azaindole name suggests a unified class, the reality is a family of four distinct isomers, each with its own rich and varied chemistry, offering a wealth of opportunities for the rational design of new therapeutics.

References

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
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  • Mizukami, T., & Ino, Y. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 62(7), 633-644.
  • Wurth, C. J., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(11), 1134-1139.
  • Mérour, J. Y., Buron, F., Plé, K., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
  • Sharma, V., & Kumar, V. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Discovery Technologies, 15(3), 178-190.
  • BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem.
  • Lalaouna, D., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3049-3066.
  • Grimm, S. H., et al. (2021). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 49, 116438.
  • Kumar, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2027-2047.
  • Kumar, A., et al. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry.
  • Reddy, T. R., & Sridhar, B. (2020). Azaindole Therapeutic Agents. Current Organic Chemistry, 24(17), 1944-1958.
  • Gherghel, D., et al. (2022). Structure–Activity Relationships of Hemocompatible Cationic 6-Azaindole Pyridinium Salts: Antimicrobial and Anticancer Activity. International Journal of Molecular Sciences, 23(15), 8235.
  • Kánai, Z., et al. (2016). Structure–Activity Relationship of Azaindole-Based Glucokinase Activators. Journal of Medicinal Chemistry, 59(1), 228-246.
  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis. ChemicalBook.
  • ChemicalBook. (2023).
  • Mérour, J. Y., Buron, F., Plé, K., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979.
  • Gîrdan, M. A., et al. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. In Fused Pyrroles. IntechOpen.
  • Wurth, C. J., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). 5-Azaindole.
  • An, D., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(1), 22-27.
  • ChemicalBook. (2026). 5-Azaindole. ChemicalBook.
  • Chem-Impex. (n.d.). 6-Azaindole. Chem-Impex.
  • Singh, H., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 223, 113645.
  • Henry, J. R., et al. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry, 41(22), 4196-4198.
  • Ndubaku, C., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9550-9563.
  • Staszewska-Krajewska, O., & Cieniecka-Rosłonkiewicz, A. (2021).
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(17), 2877-2883.
  • Kadyrov, F. A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(6), 633-652.

Sources

Validation

Structural Evaluation and X-Ray Crystallography of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide for Scaffold Selection

For drug development professionals and structural biologists, selecting the right chemical scaffold is the foundational step in Structure-Based Drug Design (SBDD). The molecule 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and structural biologists, selecting the right chemical scaffold is the foundational step in Structure-Based Drug Design (SBDD). The molecule 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3)[1]—a bicyclic azaindoline derivative—has emerged as a highly versatile fragment in the development of kinase inhibitors and tubulin-targeting agents[2][3].

This guide objectively compares the crystallographic performance, binding mechanics, and physicochemical behavior of this reduced (sp³-hybridized) scaffold against its fully aromatic and carbon-analog alternatives. By understanding the causality behind its structural behavior, researchers can better leverage this fragment to escape "flatland" in Fragment-Based Drug Discovery (FBDD).

Scaffold Comparison: Escaping "Flatland" in Drug Discovery

In medicinal chemistry, the transition from planar (sp²) to puckered (sp³) scaffolds is a proven strategy to increase solubility, reduce off-target toxicity, and access complex 3D binding pockets.

The 2,3-dihydro variant of the pyrrolo[3,2-c]pyridine core features an sp³-hybridized C2-C3 bond. This introduces a distinct pucker in the 5-membered ring, altering the exit vectors for synthetic elaboration compared to the flat, fully aromatic 1H-pyrrolo[3,2-c]pyridine[2]. Furthermore, the inclusion of the pyridine nitrogen (N5) distinguishes it from standard indolines by providing an additional, critical hydrogen-bond acceptor.

Quantitative & Structural Comparison Table
Feature6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (Azaindoline)6-Methoxy-1H-pyrrolo[3,2-c]pyridine (Fully Aromatic)5-Methoxyindoline (Carbon Analog)
Ring Hybridization sp³ (C2-C3), sp² (Pyridine)Fully sp² (Planar)sp³ (C2-C3), sp² (Benzene)
H-Bonding Profile 1 Donor (N1), 2 Acceptors (N5, O)1 Donor (N1), 2 Acceptors (N5, O)1 Donor (N1), 1 Acceptor (O)
3D Conformation Puckered 5-membered ringRigid, planarPuckered 5-membered ring
X-Ray Electron Density Distinct conformational flexibilitySharp, well-defined planar densityDistinct conformational flexibility
Primary Target Utility FBDD, Kinase Hinge Binder[4]MPS1/FMS Kinase Inhibitors[2][4]GPCRs, CNS targets
Solubility Profile High (Hydrophilic, basic pyridine)Moderate (Lipophilic)Moderate

Structural Data Analysis & Binding Mechanics

The Hinge-Binding Motif

X-ray crystallographic studies of pyrrolo[3,2-c]pyridine derivatives bound to kinases (such as Monopolar Spindle 1 (MPS1) and FMS kinase) reveal a consistent and highly effective hinge-binding motif[2][4].

  • The Causality of the Heteroatoms: The N1 atom (pyrrole/azaindoline nitrogen) acts as a hydrogen-bond donor, while the N5 atom (pyridine nitrogen) acts as a hydrogen-bond acceptor. Together, they form a bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase hinge region[2].

  • The Role of the Methoxy Group: The C6-methoxy group typically projects toward the solvent-exposed front or occupies a shallow hydrophobic sub-pocket. In electron density maps (Fo-Fc omit maps), this methoxy group is crucial for orienting the fragment during molecular replacement, as its density is highly distinct[2].

Why Start with the 2,3-Dihydro Scaffold?

While the fully aromatic 1H-pyrrolo[3,2-c]pyridine often yields higher potency due to rigidified binding entropy, the 2,3-dihydro (azaindoline) form is superior for initial crystallographic screening. Its enhanced aqueous solubility allows for high-concentration soaking without disrupting the protein crystal lattice. Once the binding vector is confirmed via X-ray diffraction, medicinal chemists frequently oxidize the azaindoline (e.g., using MnO₂) to the fully aromatic pyrrolo-pyridine to lock the active conformation and improve target affinity[5].

Experimental Protocol: Co-Crystallization and X-Ray Diffraction

To ensure a self-validating system, the following protocol utilizes a high-concentration soaking method. The apo-protein crystal serves as an internal control; if the 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine fragment fails to bind, the native lattice remains intact, validating the integrity of the crystal system.

Step-by-Step Methodology

Step 1: Protein Preparation and Apo-Crystallization

  • Purify the target kinase domain (e.g., MPS1 or FMS) to >95% homogeneity using Ni-NTA affinity and size-exclusion chromatography.

  • Concentrate the protein to 10–12 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 1 mM DTT.

  • Grow apo-crystals using the sitting-drop vapor diffusion method at 20°C. A typical reservoir solution consists of 15-20% PEG 3350 and 0.2 M ammonium citrate.

Step 2: Ligand Soaking (Complex Formation)

  • Prepare a 100 mM stock solution of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in 100% DMSO.

  • Create a soaking solution by adding the ligand stock to the reservoir solution to achieve a final fragment concentration of 10 mM (final DMSO concentration ≤10%). Causality: The high solubility of the sp³-hybridized scaffold prevents precipitation at this high concentration.

  • Transfer the apo-crystals into the soaking drop and incubate for 24 to 48 hours.

Step 3: Cryoprotection and Data Collection

  • Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir solution supplemented with 20% glycerol and 10 mM ligand).

  • Flash-freeze the crystals in liquid nitrogen to minimize radiation damage.

  • Collect X-ray diffraction data at a synchrotron light source (e.g., 1.000 Å wavelength) at 100 K.

Step 4: Phase Determination and Refinement

  • Process the diffraction data using XDS and scale with AIMLESS.

  • Solve the phase problem via Molecular Replacement (MR) using the apo-structure as a search model.

  • Self-Validation: Generate an initial Fo-Fc omit map contoured at 3σ before modeling the ligand[2]. The presence of positive green density corresponding to the puckered azaindoline ring and the C6-methoxy group confirms true binding, ruling out model bias.

  • Refine the complex using REFMAC5 or Phenix.refine, ensuring the sp³ pucker at C2-C3 is geometrically restrained correctly.

Workflow Visualization

The following diagram illustrates the logical progression from fragment screening of the azaindoline scaffold to structural optimization.

SBDD_Workflow Node1 Fragment Library Screening (6-Methoxy-azaindoline) Node2 Protein-Ligand Complex (High-Concentration Soaking) Node1->Node2 Node3 X-Ray Diffraction & Data Collection (Synchrotron Source at 100K) Node2->Node3 Node4 Electron Density Map Refinement (Fo-Fc Omit Maps at 3σ) Node3->Node4 Node5 Structural Analysis (H-bond & Vector Mapping) Node4->Node5 Node6 Lead Optimization (Oxidation to Pyrrolo-pyridine) Node5->Node6

Figure 1: Structure-Based Drug Design (SBDD) workflow for azaindoline scaffolds.

References

  • 1H-Pyrrolo[3,2-c]pyridine, 2,3-dihydro-6-Methoxy- CAS#24603-30-3 | Chemical Properties Source: ChemRadar URL:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: ACS Publications URL:[Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • PPAR ACTIVE COMPOUNDS - Patent 1648867 Source: European Publication Server web service (EPO) URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine vs. Standard Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative efficacy, and validated experimental protocols for the 5-azaindoline scaffold. Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative efficacy, and validated experimental protocols for the 5-azaindoline scaffold.

Executive Summary & Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of the core hinge-binding scaffold. While the indole and 7-azaindole cores are ubiquitous in clinical oncology, the 5-azaindole framework—specifically the 1H-pyrrolo[3,2-c]pyridine class—has emerged as a privileged bioisostere capable of accessing unique binding conformations [1, 2].

As a Senior Application Scientist evaluating next-generation pharmacophores, I present this guide to objectively compare the 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (6-MeO-DHPP) scaffold [5] against standard clinical inhibitors (such as Pexidartinib for FMS/CSF-1R and Reversine for MPS1).

The 6-MeO-DHPP scaffold introduces two critical structural upgrades over standard aromatic azaindoles:

  • Electronic Tuning via 6-Methoxy Substitution: The methoxy group acts as an electron-donating group (EDG), increasing the electron density and pKa of the pyridine nitrogen (N5). This drastically strengthens its capacity as a hydrogen-bond acceptor against the backbone amide of the kinase hinge region (e.g., Cys666 in FMS kinase) [3].

  • Enhanced Solubility via sp3 Hybridization: The 2,3-dihydro (indoline) saturation breaks the flat planarity of the molecule. Increasing the fraction of sp3 carbons (Fsp3) inherently improves aqueous solubility and reduces off-target liabilities, such as DNA intercalation or promiscuous CYP450 binding, which frequently plague flat aromatic inhibitors [4].

Structural & Mechanistic Advantages

The primary mechanism of action for 6-MeO-DHPP derivatives involves competitive displacement of ATP at the kinase catalytic cleft. By forming a bidentate hydrogen bond network at the hinge region, these compounds effectively shut down downstream signaling cascades responsible for tumor proliferation and macrophage survival.

G CSF1 CSF-1 / IL-34 Ligands FMS FMS Kinase (CSF-1R) CSF1->FMS Activates MAPK MAPK / ERK Pathway FMS->MAPK Phosphorylation PI3K PI3K / AKT Pathway FMS->PI3K Phosphorylation Inhibitor 6-MeO-DHPP Scaffold (ATP-Competitive Inhibitor) Inhibitor->FMS Blocks Hinge Region Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation & Macrophage Survival MAPK->Proliferation PI3K->Proliferation

Mechanism of action of 6-MeO-DHPP scaffold targeting FMS kinase to halt tumor proliferation.

Comparative Efficacy & Pharmacokinetics

To objectively evaluate the 6-MeO-DHPP scaffold, we compare its optimized derivatives against standard reference compounds across both on-target potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 1: Comparative In Vitro Kinase Efficacy (IC50)

Data represents mean IC50 values derived from luminescence-based ATP depletion assays.

Compound / ScaffoldFMS Kinase (CSF-1R) IC50 (nM)MPS1 Kinase IC50 (nM)Kinome Selectivity Fold (vs. Off-target Panel)
6-MeO-DHPP Derivative 28 45 > 150x
Pexidartinib (Standard FMS)15> 5000~ 50x
Reversine (Standard MPS1)> 50002.8~ 30x
7-Azaindole Reference195210< 10x
Table 2: Pharmacokinetic & ADME Properties

The saturated nature of the 6-MeO-DHPP core yields superior physicochemical properties compared to fully aromatic analogs.

Parameter6-MeO-DHPP ScaffoldStandard Aromatic 5-AzaindolePexidartinib
Aqueous Solubility (µg/mL) 145 (High) 25 (Low)10 (Low)
Microsomal Clearance (µL/min/mg) 18 (Stable) 45 (Moderate)22 (Stable)
LogD (pH 7.4) 2.4 3.83.5

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice to prevent artifactual data.

Workflow Prep 1. Compound Prep (DMSO Stocks) Incubate 2. Kinase Incubation (Enzyme + ATP) Prep->Incubate Detect 3. Luminescence (ADP-Glo Detection) Incubate->Detect Analyze 4. Data Analysis (IC50 Calculation) Detect->Analyze

Workflow for luminescence-based ATP-competitive kinase inhibition assay.

Protocol A: Luminescence-Based Kinase Inhibition Assay (FMS/MPS1)

Purpose: To determine the precise IC50 of the inhibitor while eliminating false positives caused by auto-fluorescence.

  • Compound Preparation: Prepare a 10 mM stock of the 6-MeO-DHPP derivative in 100% anhydrous DMSO. Perform 3-fold serial dilutions.

    • Causality: Compounds are diluted in 100% DMSO first, then transferred to the aqueous assay buffer to achieve a final DMSO concentration of 1%. This prevents solvent-induced denaturation of the kinase while keeping the lipophilic scaffold fully solubilized.

  • Enzyme Pre-Incubation: Mix 5 nM of recombinant human FMS kinase (or MPS1) with the diluted compounds in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows slow-binding ATP-competitive inhibitors to reach thermodynamic equilibrium with the kinase hinge region before the substrate is introduced.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL of poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at 30°C.

  • Detection (ADP-Glo): Add ADP-Glo reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

    • Causality: By measuring the product (ADP converted to ATP) rather than relying on fluorescent tags, we eliminate assay interference (quenching or auto-fluorescence) inherent to highly conjugated heterocyclic scaffolds.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate IC50 using a 4-parameter non-linear regression model in GraphPad Prism.

Protocol B: Cellular Anti-Proliferation Assay (CellTiter-Glo)

Purpose: To validate that the biochemical potency translates across the cell membrane into phenotypic efficacy.

  • Cell Seeding: Seed A375 (melanoma) or MDA-MB-231 (breast cancer) cells at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration gradient of the 6-MeO-DHPP inhibitor (0.1 nM to 10 µM) for 72 hours.

    • Causality: A 72-hour incubation ensures the cells undergo at least two full division cycles, allowing the phenotypic effects of mitotic kinase (MPS1) or survival kinase (FMS) inhibition to fully manifest as cell death or arrest.

  • Viability Measurement: Add CellTiter-Glo reagent directly to the culture media (1:1 ratio). Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

    • Causality: This assay quantifies intracellular ATP levels, which is directly proportional to the number of metabolically active, viable cells, providing a highly sensitive and self-validating measure of anti-proliferative efficacy.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Pharmaceuticals (Basel) / NIH PMC URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed URL: [Link][1]

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link][2]

  • Title: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | CID 12863115 Source: PubChem - NIH URL: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine proper disposal procedures

Comprehensive Safety and Disposal Guide: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Introduction & Chemical Identity 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3)[1] is a highly specialized bicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Introduction & Chemical Identity

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 24603-30-3)[1] is a highly specialized bicyclic heterocyclic building block. Featuring a privileged pyrrolopyridine core, this compound is frequently utilized in advanced drug discovery, particularly in the synthesis of kinase inhibitors[2] and antimalarial agents[3]. Because of its distinct chemical architecture—combining an electron-rich methoxy group with a basic nitrogenous framework—it requires stringent handling and disposal protocols to prevent environmental contamination and ensure laboratory safety[4].

Hazard Identification & Risk Assessment

Expert Insight on Causality: The biological activity that makes pyrrolopyridines valuable in pharmacology also renders them hazardous upon unintended exposure[2]. The basic nitrogen atoms in the pyrrolopyridine ring can interact with mucosal membranes, leading to acute irritation[5]. Furthermore, fine powders of this compound carry a high risk of aerosolization and static charge accumulation, which can exacerbate inhalation risks during routine transfer.

Table 1: GHS Hazard Summary & Required PPE

Hazard ClassificationGHS CategoryMechanistic Causality & Precautionary MeasuresRecommended PPE
Acute Toxicity (Oral) Category 4Nitrogenous core interacts with biological targets. Do not eat/drink in handling areas.Nitrile gloves (>0.11 mm), Lab coat
Skin Irritation Category 2Basic functional groups disrupt lipid bilayers. Wash skin thoroughly after handling.Double-gloving, protective sleeves
Eye Irritation Category 2ADirect mucosal interaction causes severe irritation. Use eyewash stations if exposed.Chemical safety goggles (ANSI Z87.1)
Respiratory Irritation Category 3Micro-particulates aerosolize easily. Handle exclusively in a certified fume hood.Fume hood; N95/P100 mask for spills

Operational Handling Protocols

To build a self-validating safety system, every handling step must preemptively address the compound's physical properties.

  • Step 1: Environmental Preparation. Verify that the chemical fume hood has a face velocity of 0.4–0.6 m/s. Clear the workspace of incompatible materials, specifically strong oxidizing agents (e.g., peroxides, nitric acid), as the electron-rich pyrrolopyridine ring is susceptible to rapid, exothermic oxidation.

  • Step 2: Weighing & Transfer. Use an anti-static weighing boat and a grounded, non-sparking spatula. Causality: Heterocyclic powders often accumulate static charge; anti-static tools prevent the powder from repelling and aerosolizing into the operator's breathing zone.

  • Step 3: Decontamination. Immediately wipe down balances and spatulas with a compatible solvent (e.g., isopropanol), followed by a water wipe. Dispose of all contaminated wipes in the solid hazardous waste stream[6].

Spill Response & Containment

Immediate, calculated action is required to prevent environmental release[4].

  • Step 1: Isolate & Assess. Evacuate non-essential personnel from the immediate area. For spills <50g, proceed with lab-scale cleanup.

  • Step 2: Containment (Solid vs. Liquid).

    • Solid Powder: Lightly mist the spilled powder with water using a spray bottle. Causality: This binds the micro-particulates, preventing dust generation during sweeping.

    • Liquid Solution: Surround and cover the spill with an inert, non-combustible absorbent like diatomaceous earth or vermiculite. Do not use paper towels for large solvent spills due to flammability risks[4].

  • Step 3: Collection. Use a non-sparking plastic scoop to collect the dampened powder or saturated absorbent.

  • Step 4: Packaging. Place the collected material into a heavy-duty polyethylene bag, seal it tightly, and place it inside a rigid, leak-proof secondary container[7].

Proper Disposal Procedures

Under the[8], academic and commercial laboratories must strictly segregate and track chemical waste from generation to final disposition[9]. 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine must never be disposed of down the drain or in municipal trash[10].

  • Step 1: Waste Segregation. Separate waste into solid and liquid streams. Never mix pyrrolopyridine waste with strong oxidizers or heavy metal waste[7].

  • Step 2: Containerization.

    • Solid Waste: Place contaminated gloves, empty vials, and weighing boats into a chemically compatible High-Density Polyethylene (HDPE) drum[4].

    • Liquid Waste: Collect solvent-dissolved waste in a designated organic solvent carboy. Ensure the carboy is chemically compatible with the specific solvent used (e.g., halogenated vs. non-halogenated)[6].

  • Step 3: SAA Storage & Labeling. Store containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8]. Immediately affix a GHS-compliant Hazardous Waste label marked "Toxic/Irritant" and note the exact accumulation start date[9].

  • Step 4: Final Disposition. Transfer the waste to the Central Accumulation Area (CAA) within your facility's regulatory timeframe (e.g., 90 days for Large Quantity Generators)[9]. Coordinate with a licensed environmental services contractor for high-temperature incineration[10].

Waste Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Assess Hazard Assessment & PPE (GHS Category 2/3 Irritant) Start->Assess Solid Solid Waste Stream (Powder, PPE, Vials) Assess->Solid Dry Waste Liquid Liquid Waste Stream (Organic Solvents) Assess->Liquid Dissolved PackS Double-bag in PE Place in HDPE Drum Solid->PackS PackL Collect in Compatible Solvent Carboy Liquid->PackL Label Hazardous Waste Labeling (EPA Subpart K Compliant) PackS->Label PackL->Label Incinerate Licensed Incineration (Final Disposition) Label->Incinerate

Operational workflow for the segregation, packaging, and regulatory disposal of pyrrolopyridine waste.

References

  • ChemRadar. "1H-Pyrrolo[3,2-c]pyridine, 2,3-dihydro-6-Methoxy- CAS#24603-30-3". ChemRadar CAS Substance Database.[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". EPA.gov.[Link]

  • ACS Publications. "First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents". Journal of Medicinal Chemistry.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". DanielsHealth.com.[Link]

Sources

Handling

Operational Safety and Handling Blueprint: 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

As a specialized azaindole derivative, 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a highly valuable heterocyclic building block in pharmaceutical synthesis and drug discovery. However, handling novel nitrogen-con...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized azaindole derivative, 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a highly valuable heterocyclic building block in pharmaceutical synthesis and drug discovery. However, handling novel nitrogen-containing heterocycles requires rigorous safety protocols to mitigate the risks of skin sensitization, acute respiratory irritation, and potential unknown chronic toxicities.

This guide provides an authoritative, step-by-step operational blueprint designed for drug development professionals. All protocols herein are grounded in the Occupational Safety and Health Administration (OSHA) Standard 29 CFR 1910.1450[1] and the National Research Council's Prudent Practices in the Laboratory[2].

Chemical Profile & Risk Assessment

Before initiating any operational workflow, personnel must understand the physicochemical properties of the target compound to accurately assess handling risks.

PropertySpecification
IUPAC Name 6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
CAS Number 24603-30-3
PubChem CID 12863115[3]
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Primary Hazards (GHS) Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT-SE (Cat 3, Respiratory)

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely a compliance exercise; it is a critical engineering control. The following matrix details the required equipment and the causality behind each selection.

PPE CategoryRequired SpecificationCausality (The "Why")
Hand Protection Nitrile gloves (minimum 0.11 mm thickness, extended cuff).Nitrile provides superior chemical resistance against nitrogen-containing heterocycles compared to latex, preventing transdermal absorption of the active pharmaceutical ingredient (API) intermediate.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Standard safety glasses are insufficient. Goggles form a seal that protects the ocular mucosa from micro-particulate dust generated during the weighing and transfer of fine powders.
Body Protection Flame-retardant lab coat (e.g., Nomex) with fitted cuffs.Minimizes static discharge risks when handling fine organic powders near flammable organic solvents (e.g., DMF, DCM) commonly used in azaindole reactions.
Respiratory N95/N99 particulate respirator (if handled outside a hood).Mitigates the inhalation of aerosolized azaindole particulates, which can cause acute respiratory irritation and potential systemic toxicity.

Experimental Protocols: Handling & Reaction Setup

To ensure scientific integrity and safety, follow this self-validating procedural workflow.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Ensure the chemical fume hood is operational before opening the chemical container.

    • Self-Validation: Verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm)[4]. Alternatively, tape a small strip of tissue paper to the bottom of the sash; it should pull gently and consistently inward, proving active negative pressure.

  • Zone Delineation: Establish a designated "clean" zone (for lab notebooks and clean glassware) and a "dirty" zone (for the chemical container and weighing balance) within the hood to prevent cross-contamination.

Phase 2: Weighing and Transfer
  • Static Mitigation: Use an anti-static weighing boat and a grounded, conductive spatula.

    • Causality: Fine heterocyclic powders often carry a static charge. Anti-static tools eliminate electrostatic repulsion, preventing the powder from aerosolizing or adhering to the balance draft shield, thereby ensuring accurate mass transfer and minimizing exposure.

  • Closed-System Transfer: Weigh the required mass of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine directly into the tared reaction vessel to avoid secondary transfers.

  • Immediate Containment: Seal the primary chemical container immediately after use and place it in a secondary containment vessel before removing it from the "dirty" zone.

Phase 3: Reaction Integration
  • Solvent Addition: Dissolve the compound in the chosen solvent (e.g., DMF, DMSO) via syringe addition through a septum to minimize open-air exposure.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon).

    • Causality: The dihydropyrrole ring can be susceptible to oxidative degradation under atmospheric oxygen. Inerting the vessel protects the structural integrity of the intermediate while mitigating fire risks associated with volatile solvents.

Spill Response & Disposal Pathway

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

Containment Protocol
  • Isolate & Escalate: Immediately isolate the spill area. Ensure all personnel in the vicinity are wearing appropriate PPE (as outlined in Section 2).

  • Dust Suppression (Dry Spills): Do not dry sweep the powder, as this will aerosolize the chemical. Lightly moisten the spill with a compatible, low-volatility solvent (e.g., water or a high-boiling alcohol) to suppress dust formation.

  • Absorption: Cover the moistened powder or liquid spill with an inert absorbent material, such as vermiculite or sand.

Disposal Plan
  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty, sealable hazardous waste bag or polyethylene container.

  • Labeling: Clearly label the container as "Hazardous Waste: Nitrogen Heterocycle / Azaindole Derivative (Toxic/Irritant)".

  • Incineration: Dispose of the sealed waste via a licensed hazardous waste management facility for high-temperature incineration, strictly adhering to institutional and local environmental regulations.

Process Visualization

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Anti-Static, Closed System) Start->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Containment Containment & Neutralization (Dust Suppression & Vermiculite) Spill->Containment Yes Success Safe Operation Completed Spill->Success No Disposal Hazardous Waste Disposal (Incineration) Containment->Disposal Success->Disposal Waste Generation

Figure 1: Operational workflow and emergency spill response pathway for azaindole derivatives.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (OSHA Standard 1910.1450). Occupational Safety and Health Administration.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).[Link]

  • 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CID 12863115). National Center for Biotechnology Information. PubChem Database.[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
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